Afuresertib Hydrochloride
Description
Properties
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQJOPFTGMHYNV-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146712 | |
| Record name | Afuresertib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047645-82-8 | |
| Record name | Afuresertib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afuresertib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFURESERTIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Downstream Signaling Cascade of Afuresertib Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib hydrochloride (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, growth, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[4][5] By inhibiting AKT, Afuresertib effectively modulates downstream signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4][6] This technical guide provides a comprehensive overview of the downstream signaling effects of Afuresertib, including quantitative data on its activity, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| AKT1 | Cell-free kinase assay | Ki: 0.08 nM | [1][7] |
| AKT2 | Cell-free kinase assay | Ki: 2 nM | [1][7] |
| AKT3 | Cell-free kinase assay | Ki: 2.6 nM | [1][7] |
| AKT1 (E17K mutant) | Enzyme assay | EC50: 0.2 nM | [1][8] |
| PKA | Kinase assay | IC50: 1.3 nM | [3] |
Table 2: Cellular Activity of Afuresertib in Selected Cancer Cell Lines
A study of a broad panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer project demonstrated the following IC50 values for Afuresertib.
| Cell Line | Cancer Type | IC50 (µM) |
| COLO-205 | Colorectal Adenocarcinoma | 0.009 |
| A variety of hematological cancer cell lines | Hematological Malignancies | EC50 < 1 µM in 65% of cell lines |
| A variety of solid tumor cell lines | Solid Tumors | EC50 < 1 µM in 21% of cell lines |
Downstream Signaling Effects
Afuresertib, through its potent inhibition of AKT, instigates a cascade of downstream effects that collectively contribute to its anti-tumor activity. These effects are primarily mediated by the altered phosphorylation status of key AKT substrates.
Inhibition of Pro-Survival and Proliferation Pathways
Upon AKT inhibition by Afuresertib, the phosphorylation of several key downstream targets is significantly reduced. This leads to:
-
Decreased Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation: In its active, unphosphorylated state, GSK3β can promote apoptosis and inhibit cell proliferation. AKT-mediated phosphorylation at Ser9 inactivates GSK3β. Afuresertib treatment leads to a decrease in p-GSK3β (Ser9), thereby restoring its tumor-suppressive functions.[6]
-
Reduced Phosphorylation of PRAS40: PRAS40 (Proline-Rich AKT Substrate 40 kDa) is an mTORC1 inhibitor. When phosphorylated by AKT, PRAS40 is inactivated, allowing for mTORC1 activity. Afuresertib treatment decreases PRAS40 phosphorylation, leading to the inhibition of mTORC1 signaling.[1][8]
-
Decreased Phosphorylation of Forkhead Box Protein O (FOXO): FOXO transcription factors regulate the expression of genes involved in apoptosis and cell cycle arrest. AKT-mediated phosphorylation sequesters FOXO proteins in the cytoplasm, preventing their nuclear translocation and transcriptional activity. Afuresertib treatment reduces FOXO phosphorylation, allowing their nuclear entry and the transcription of pro-apoptotic and cell cycle inhibitory genes.[1][6]
-
Reduced Caspase 9 Phosphorylation: While caspase 9 is a key initiator of apoptosis, its phosphorylation by AKT can inhibit its activity. By reducing the phosphorylation of caspase 9, Afuresertib can promote the apoptotic cascade.[1][8]
Induction of Cell Cycle Arrest and Apoptosis
The modulation of these downstream targets culminates in significant cellular responses:
-
G1 Phase Cell Cycle Arrest: Afuresertib treatment has been shown to induce a robust arrest in the G1 phase of the cell cycle. This is, at least in part, mediated by the increased expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[6]
-
Induction of Apoptosis: By inhibiting the pro-survival signals and promoting the activity of pro-apoptotic proteins, Afuresertib is a potent inducer of programmed cell death in cancer cells.[4]
Mandatory Visualizations
Caption: Afuresertib inhibits AKT, blocking downstream pro-survival signaling.
Caption: Workflow for evaluating Afuresertib's cellular effects.
Experimental Protocols
Western Blot Analysis for Phosphoprotein Levels
Objective: To determine the effect of Afuresertib on the phosphorylation status of key downstream targets of AKT.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 2, 6, 24 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AKT, GSK3β, FOXO, PRAS40, and other targets of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Afuresertib on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of Afuresertib or vehicle for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis by Afuresertib in cancer cells.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of Afuresertib or vehicle for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the adherent cells (by trypsinization).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Conclusion
This compound is a potent and specific inhibitor of the AKT signaling pathway, demonstrating significant anti-tumor activity through the modulation of a multitude of downstream effectors. Its ability to decrease the phosphorylation of key pro-survival and proliferation proteins, such as GSK3β, PRAS40, and FOXO, leads to the induction of G1 cell cycle arrest and apoptosis in cancer cells. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate downstream signaling effects of Afuresertib and other AKT inhibitors. A thorough understanding of these mechanisms is paramount for the continued development and clinical application of this promising class of targeted cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Afuresertib (GSK2110183, LAE002) | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 4. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
Afuresertib Hydrochloride: A Technical Guide to PI3K/AKT Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[1][4] Afuresertib Hydrochloride (GSK2110183), an orally bioavailable small molecule, is a potent, ATP-competitive pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3).[5][6][7] This technical guide provides an in-depth overview of Afuresertib's mechanism of action, its inhibitory effects on the PI3K/AKT pathway, and detailed experimental protocols for its characterization.
Introduction: The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade activated by various extracellular signals, such as growth factors and cytokines, through receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][8] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 recruits proteins containing pleckstrin homology (PH) domains, including AKT and its upstream activator PDK1, to the plasma membrane.[3] This co-localization facilitates the phosphorylation and subsequent full activation of AKT.[3]
Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating key cellular functions.[4] By promoting cell survival and growth while inhibiting apoptosis, the hyperactivation of this pathway is a common feature in many cancers, contributing to tumorigenesis and resistance to therapy.[4][9]
This compound: Mechanism of Action
Afuresertib is a selective and potent inhibitor of all three AKT isoforms.[5] It functions by competing with ATP for binding to the kinase domain of AKT, thereby preventing the phosphorylation of its downstream targets.[4] This inhibition of AKT activity leads to the suppression of the PI3K/AKT signaling pathway, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation in cancer cells with a constitutively active PI3K/AKT pathway.[4][9]
Quantitative Analysis of Afuresertib Activity
The inhibitory potency of Afuresertib has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Afuresertib
| Target | Assay Type | Metric | Value (nM) | Reference |
| AKT1 | Biochemical | IC50 | 0.08 | [5] |
| AKT2 | Biochemical | IC50 | 2 | [5] |
| AKT3 | Biochemical | IC50 | 2.6 | [5] |
| AKT1 | Cell-free | Ki | 0.08 | [10] |
| AKT2 | Cell-free | Ki | 2 | [10] |
| AKT3 | Cell-free | Ki | 2.6 | [10] |
| AKT1 E17K Mutant | Kinase Activity | EC50 | 0.2 | [10][11] |
| PKA | Biochemical | IC50 | 1.3 | [5] |
Table 2: Cellular and In Vivo Efficacy of Afuresertib
| Cell Line/Tumor Model | Assay Type | Metric | Concentration/Dose | Effect | Reference |
| Hematological Cell Lines | Proliferation Assay | EC50 | < 1 µM | 65% of cell lines sensitive | [10][11] |
| Solid Tumor Cell Lines | Proliferation Assay | EC50 | < 1 µM | 21% of cell lines sensitive | [10][11] |
| BT474 Breast Tumor Xenograft | In vivo | TGI | 10, 30, 100 mg/kg daily (p.o.) | 8%, 37%, 61% | [6][11] |
| SKOV3 Ovarian Tumor Xenograft | In vivo | TGI | 10, 30, 100 mg/kg daily (p.o.) | 23%, 37%, 97% | [11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Filter Binding Assay)
This protocol describes a method to determine the inhibitory potency (Ki) of Afuresertib against AKT isoforms.[10][12]
Materials:
-
Recombinant human AKT1, AKT2, or AKT3 enzyme
-
This compound
-
GSKα peptide substrate (Ac-KKGGRARTSS-FAEPG-amide)
-
[γ-33P] ATP
-
Assay Buffer (specific composition depends on kinase)
-
Phospho-cellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of Afuresertib in the assay buffer.
-
In a microplate, pre-incubate the AKT enzyme with the various concentrations of Afuresertib for 1 hour at room temperature.
-
Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-33P] ATP.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Terminate the reaction and capture the radiolabeled peptide product on the phospho-cellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-33P] ATP.
-
Quantify the amount of incorporated radiolabel using a microplate scintillation counter.
-
Calculate the Ki value from the dose-response curve.
Western Blot Analysis of AKT Pathway Inhibition
This protocol outlines a method to assess the effect of Afuresertib on the phosphorylation of downstream AKT targets.[6][13]
Materials:
-
Cancer cell line with an active PI3K/AKT pathway
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK-3β, and total GSK-3β
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of Afuresertib for a specified time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Cell Viability Assay
This protocol describes a method to evaluate the effect of Afuresertib on the proliferation and viability of cancer cells.[12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Afuresertib for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value from the dose-response curve.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of Afuresertib.
Caption: Experimental workflow for Western blot analysis.
Clinical Significance and Future Directions
Afuresertib has been investigated in numerous clinical trials for a variety of solid tumors and hematologic malignancies, including breast cancer, ovarian cancer, prostate cancer, and multiple myeloma.[4][14] It has shown promising anti-tumor activity, particularly when used in combination with other therapeutic agents.[4] Ongoing research and clinical studies continue to explore the full potential of Afuresertib in cancer therapy, focusing on identifying patient populations most likely to benefit and optimizing combination treatment strategies.[7][15] The development of resistance and the management of side effects remain key areas of investigation.[4]
Conclusion
This compound is a potent and selective pan-AKT inhibitor that effectively targets the dysregulated PI3K/AKT signaling pathway in cancer. Its well-characterized mechanism of action and demonstrated preclinical and clinical activity underscore its potential as a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize AKT inhibition as a strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. What is Afuresertib used for? [synapse.patsnap.com]
- 5. Afuresertib (GSK2110183, LAE002) | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound by Laekna for Human Epidermal Growth Factor Receptor 2 Negative Breast Cancer (HER2- Breast Cancer): Likelihood of Approval [pharmaceutical-technology.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 14. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laekna Announces New Afuresertib Clinical Data in Breast Cancer to Be Presented at SABCS 2023 [laekna.com]
The Discovery and Synthesis of Afuresertib Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Afuresertib Hydrochloride, also known as GSK2110183, is a potent, orally bioavailable, small-molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, Akt represents a key therapeutic target. Afuresertib has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical models and has been evaluated in numerous clinical trials for various hematologic malignancies and solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its development.
Introduction: The Rationale for Akt Inhibition in Oncology
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The activation of this pathway is a hallmark of many human cancers, contributing to tumorigenesis and resistance to conventional therapies.[2][3] Akt, a central component of this pathway, exists as three isoforms (Akt1, Akt2, and Akt3) and, upon activation, phosphorylates a multitude of downstream substrates, thereby promoting cell survival and inhibiting apoptosis.[4] The frequent hyperactivation of the PI3K/Akt pathway in cancer has made it a compelling target for the development of novel anti-cancer agents.[4] Afuresertib emerged from drug discovery programs aimed at identifying potent and selective inhibitors of Akt kinase activity.
Discovery and Development of Afuresertib
Afuresertib was originally developed by GlaxoSmithKline (GSK) under the identifier GSK2110183.[5] The development of Afuresertib was part of a broader effort to target the PI3K/Akt signaling pathway. The core of its discovery revolved around the identification of a chemical scaffold that could potently and selectively inhibit the ATP-binding site of Akt. Subsequent lead optimization efforts focused on improving its pharmacological properties, including oral bioavailability and a favorable safety profile.[6] Following its initial development by GSK, Laekna Therapeutics has been actively advancing the clinical development of Afuresertib in various oncology indications.[5]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Afuresertib is an ATP-competitive inhibitor of all three Akt isoforms (pan-Akt inhibitor).[7] By binding to the ATP-binding pocket of the kinase domain of Akt, Afuresertib prevents the phosphorylation of its downstream substrates.[4] This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which in turn results in the induction of apoptosis (programmed cell death) and the inhibition of tumor cell proliferation.[2][8] The downstream effects of Afuresertib treatment include the reduced phosphorylation of key Akt substrates such as GSK3β, PRAS40, and FOXO proteins.[3][7]
Synthesis of this compound
The synthesis of this compound has been described in several patents, with more recent publications detailing optimized and more environmentally friendly processes. The core structure of Afuresertib is a substituted thiophenecarboxamide.
A recently reported improved synthesis of Afuresertib starts from 4-bromothiophene-2-carboxaldehyde. This method avoids the use of highly corrosive reagents like bromine and explosive reagents such as borane and anhydrous hydrazine, which were limitations in earlier synthetic routes. The overall yield of this improved process is significantly higher, at 37% over 10 steps, compared to the previously reported 18% over 11 steps.
The key steps in this optimized synthesis involve:
-
Chlorination, Suzuki coupling, secondary chlorination, and oxidation of the starting material, 4-bromothiophene-2-carboxaldehyde, to yield the 2-thiophenecarboxylic acid intermediate.
-
A four-step synthesis of the chiral amine intermediate starting from (S)-2-amino-3-(3-fluorophenyl)propanoic acid, which includes reduction, Boc protection, a Mitsunobu reaction, and deprotection.
-
Finally, a condensation reaction between the thiophenecarboxylic acid intermediate and the chiral amine intermediate, followed by deprotection, yields Afuresertib. The hydrochloride salt can then be formed by treatment with hydrochloric acid.
This improved route is more suitable for the large-scale synthesis required for ongoing clinical trials.
Experimental Protocols
Akt Kinase Inhibition Assay (Filter Binding Assay)
This assay is used to determine the potency of Afuresertib in inhibiting the kinase activity of Akt isoforms.
-
Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate by the Akt enzyme. The phosphorylated substrate is then captured on a filter membrane, and the amount of radioactivity is quantified.
-
Protocol:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme is incubated with varying concentrations of Afuresertib in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate (e.g., a GSKα peptide) and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 2 hours at room temperature).
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate.
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity captured on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The concentration of Afuresertib that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Afuresertib on the viability and proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of Afuresertib or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Following the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for formazan crystal formation.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of Afuresertib that inhibits cell growth by 50%) is determined.
-
Quantitative Data
In Vitro Potency and Cellular Activity
| Target/Assay | Value | Reference |
| Ki (Akt1) | 0.08 nM | [3] |
| Ki (Akt2) | 2 nM | [3] |
| Ki (Akt3) | 2.6 nM | [3] |
| IC50 (COLO205 cells) | 0.009 µM | [3] |
| EC50 (Hematological cell lines) | < 1 µM in 65% of lines | [3] |
| EC50 (Solid tumor cell lines) | < 1 µM in 21% of lines | [3] |
Preclinical In Vivo Efficacy
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Reference |
| BT474 (Breast) | 10 | 8 | [8] |
| BT474 (Breast) | 30 | 37 | [8] |
| BT474 (Breast) | 100 | 61 | [8] |
| SKOV3 (Ovarian) | 10 | 23 | [8] |
| SKOV3 (Ovarian) | 30 | 37 | [8] |
| SKOV3 (Ovarian) | 100 | 97 | [8] |
Clinical Pharmacokinetics and Efficacy
| Parameter | Value | Clinical Trial |
| Maximum Tolerated Dose (MTD) | 125 mg/day | Phase I (Hematologic Malignancies) |
| Median Time to Peak Plasma Concentration | 1.5 - 2.5 hours | Phase I (Hematologic Malignancies) |
| Half-life | ~1.7 days | Phase I (Hematologic Malignancies) |
| Objective Response Rate (ORR) - Recurrent Platinum-Resistant Ovarian Cancer | 32% | Phase Ib (NCT01653912)[9] |
| Median Progression-Free Survival (PFS) - Recurrent Platinum-Resistant Ovarian Cancer | 7.1 months | Phase Ib (NCT01653912)[9] |
Clinical Development and Future Perspectives
Afuresertib has been investigated as a monotherapy and in combination with other anti-cancer agents in a variety of malignancies. Clinical activity has been observed in multiple myeloma, non-Hodgkin lymphoma, and other hematologic cancers.[9] In solid tumors, promising efficacy has been demonstrated in platinum-resistant ovarian cancer when combined with chemotherapy.[9]
Ongoing and future clinical trials will continue to explore the therapeutic potential of Afuresertib in different cancer types and in various combination regimens. The identification of predictive biomarkers to select patients who are most likely to respond to Akt inhibition will be crucial for the future success of Afuresertib and other drugs targeting this pathway.
Conclusion
This compound is a potent and selective pan-Akt inhibitor with a well-defined mechanism of action. Its development has been supported by a robust body of preclinical and clinical data. The optimization of its synthesis has paved the way for its continued investigation in late-stage clinical trials. As our understanding of the PI3K/Akt pathway in cancer continues to evolve, Afuresertib holds promise as a valuable therapeutic option for patients with a range of malignancies.
Experimental Workflow Visualization
References
- 1. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug: Afuresertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Afuresertib Hydrochloride in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Afuresertib Hydrochloride's mechanism of action in inducing apoptosis, a critical process for its anti-neoplastic activity. Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive, and potent pan-Akt kinase inhibitor.[1][2] Its ability to modulate the PI3K/Akt signaling pathway makes it a significant subject of study in oncology.
Mechanism of Action: Inhibition of the PI3K/Akt Survival Pathway
Afuresertib targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt/mTOR pathway.[3] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and suppression of apoptosis.[3]
Afuresertib functions by binding to the ATP-binding site of Akt, preventing its phosphorylation and activation.[3] The inhibition of Akt activity has several downstream consequences that collectively shift the cellular balance towards apoptosis:
-
Modulation of Bcl-2 Family Proteins: Activated Akt typically phosphorylates and inactivates the pro-apoptotic protein Bad. By inhibiting Akt, Afuresertib prevents Bad phosphorylation, allowing it to promote apoptosis. Studies in esophageal cancer cells have shown that Afuresertib treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]
-
Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Afuresertib treatment has been demonstrated to increase the activity of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3 and Caspase-7) in various cancer cell lines.[1] For instance, in esophageal cancer cells, an increase in Caspase-3 protein levels was observed following treatment.[4]
-
Regulation of FOXO Transcription Factors: Akt-mediated phosphorylation of Forkhead box O (FOXO) transcription factors sequesters them in the cytoplasm, preventing them from transcribing pro-apoptotic genes. Afuresertib's inhibition of Akt allows FOXO proteins to translocate to the nucleus and initiate the transcription of genes that promote apoptosis.[1]
-
Induction of Cell Cycle Arrest: Afuresertib has been shown to induce G1 phase cell cycle arrest, which can be a precursor to apoptosis. This is partly achieved by increasing the expression of the cyclin-dependent kinase inhibitor p21.[1]
The following diagram illustrates the central role of Afuresertib in the PI3K/Akt signaling pathway and its pro-apoptotic effects.
Caption: Afuresertib's mechanism in inducing apoptosis via Akt inhibition.
Quantitative Data on Afuresertib's Pro-Apoptotic Efficacy
The pro-apoptotic effects of Afuresertib have been quantified in numerous preclinical studies. The following tables summarize key data points.
Table 1: Inhibitory Activity of Afuresertib against Akt Isoforms
| Target | Method | Ki (nM) |
| Akt1 | Kinase Assay | 0.08 |
| Akt2 | Kinase Assay | 2.0 |
| Akt3 | Kinase Assay | 2.6 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |
Table 2: Effect of Afuresertib on the Viability of Eca109 Esophageal Cancer Cells
| Afuresertib Concentration (µmol/L) | Cell Viability (%) (Mean ± SD) |
| 0 | 98.0 ± 1.0 |
| 2 | 73.0 ± 4.0 |
| 10 | 41.0 ± 4.0 |
| 20 | 22.0 ± 2.0 |
| Data from a study on esophageal cancer, determined by MTT assay.[4] |
Table 3: Apoptosis Induction in Esophageal Cancer Cells (Eca109)
| Afuresertib Concentration | Effect on Apoptosis-Related Proteins |
| Increasing Concentrations | Gradual increase in apoptosis rate (Flow Cytometry) |
| Increasing Concentrations | Increased protein levels of Bax and Caspase-3 (Western Blot) |
| Increasing Concentrations | Decreased protein level of Bcl-2 (Western Blot) |
| Qualitative summary from a study on esophageal cancer.[4] |
In broader studies, Afuresertib has shown potent anti-proliferative effects across a range of cancer cell lines. Notably, in a panel of hematologic malignancy cell lines, 65% were sensitive to Afuresertib with a median effective concentration (EC50) of less than 1 µM.[2]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate Afuresertib-induced apoptosis.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of Afuresertib on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., Eca109) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of Afuresertib for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for compensation and gating.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
-
Cell Lysis: After treatment with Afuresertib, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel imaging system.
-
Densitometry: Quantify band intensity and normalize to a loading control like β-actin.
Conclusion
This compound effectively induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. Its mechanism involves the modulation of key apoptosis regulators, including Bcl-2 family proteins and caspases, and the activation of FOXO-mediated transcription. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of Afuresertib.
References
In-Depth Technical Guide: Afuresertib Hydrochloride's Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afuresertib hydrochloride, a potent and selective oral pan-Akt inhibitor, has demonstrated significant anti-neoplastic activity in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms by which Afuresertib influences cell cycle progression. By inhibiting the serine/threonine kinase Akt, Afuresertib triggers a cascade of downstream events culminating in cell cycle arrest, primarily at the G1 phase. This guide details the signaling pathways involved, presents quantitative data on cell cycle distribution, and provides established experimental protocols for the investigation of Afuresertib's effects.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Afuresertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[1] In many cancers, this pathway is constitutively active, leading to uncontrolled cell division. Afuresertib's primary mechanism of action is the disruption of this pathway, which in turn affects key regulators of the cell cycle.
The inhibition of Akt by Afuresertib leads to decreased phosphorylation of its downstream substrates, including Glycogen Synthase Kinase 3 beta (GSK-3β) and the Forkhead box O (FOXO) family of transcription factors.[2][3] This dephosphorylation has profound effects on the expression of proteins that govern cell cycle checkpoints.
Impact on Cell Cycle Progression: Induction of G1 Arrest
The predominant effect of Afuresertib on the cell cycle is a robust arrest at the G1 phase.[2][3] This is achieved through the modulation of several key cell cycle regulatory proteins.
Upregulation of p21WAF1/CIP1
A critical event following Akt inhibition by Afuresertib is the increased expression of the cyclin-dependent kinase inhibitor (CDKI) p21WAF1/CIP1.[2][3] p21WAF1/CIP1 is a potent inhibitor of cyclin-CDK complexes, particularly Cyclin E/CDK2 and Cyclin D/CDK4/6, which are essential for the G1/S transition. By binding to and inhibiting these complexes, p21WAF1/CIP1 effectively halts the cell cycle in the G1 phase. The induction of p21WAF1/CIP1 is, at least in part, mediated by the activation of FOXO transcription factors, which are no longer inhibited by Akt.[2]
Modulation of E2F1 and MYC
Afuresertib treatment has been shown to modulate the expression of the transcription factors E2F1 and MYC.[2][3] E2F1 is a key regulator of the G1/S transition, promoting the transcription of genes required for DNA synthesis. MYC is a proto-oncogene that drives cell proliferation by upregulating cyclins and CDKs and downregulating CDKIs. While the precise nature of their modulation by Afuresertib is context-dependent, the overall effect contributes to the observed G1 arrest.
Quantitative Analysis of Cell Cycle Distribution
Studies in malignant pleural mesothelioma (MPM) cell lines, ACC-MESO-4 and MSTO-211H, have demonstrated a significant shift in cell cycle distribution following treatment with Afuresertib.
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| ACC-MESO-4 | Control (0 µM) | ~55% | ~30% | ~15% |
| Afuresertib (5 µM) | ~70% | ~20% | ~10% | |
| Afuresertib (10 µM) | ~80% | ~10% | ~10% | |
| MSTO-211H | Control (0 µM) | ~60% | ~25% | ~15% |
| Afuresertib (5 µM) | ~75% | ~15% | ~10% | |
| Afuresertib (10 µM) | ~85% | ~5% | ~10% |
Note: The quantitative data presented in this table is an approximation derived from the graphical data presented in Yamaji et al., Cancer Medicine, 2017.[2]
In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, Afuresertib treatment leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis, which is a consequence of cell cycle arrest and the activation of pro-apoptotic pathways.[4]
Signaling Pathways and Experimental Workflows
Afuresertib-Induced Cell Cycle Arrest Signaling Pathway
Caption: Afuresertib inhibits Akt, leading to FOXO activation, p21 upregulation, and G1 arrest.
Experimental Workflow for Cell Cycle Analysis
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Afuresertib Hydrochloride in Xenograft Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib hydrochloride (also known as GSK2110183) is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1][2] As a potent, ATP-competitive, pan-Akt inhibitor, afuresertib targets all three isoforms of the kinase—Akt1, Akt2, and Akt3—with low nanomolar potency.[3][4] The primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, growth, and metabolism.[5][6] Dysregulation and constitutive activation of this pathway are common features in a wide range of human cancers, making it a key target for therapeutic intervention.[2][5][6] This document provides a comprehensive overview of the pharmacodynamics of afuresertib in preclinical xenograft models, summarizing key efficacy data and experimental methodologies.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Afuresertib functions by binding to the ATP-binding site of Akt, preventing its kinase activity and subsequent phosphorylation of downstream target proteins.[6] This action effectively blocks signal transduction through the PI3K/Akt pathway, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[2][7] In preclinical studies, afuresertib has been shown to suppress the phosphorylation of various Akt substrates and induce cell-cycle arrest in the G1 phase.[8][9] The activation of the PI3K/Akt pathway is frequently linked to tumorigenesis and may contribute to tumor resistance against various antineoplastic agents.[1][2]
Efficacy in Human Tumor Xenograft Models
Oral administration of afuresertib has been shown to delay the growth of various human tumor xenografts in mice in a dose-dependent manner.[5] The antitumor activity has been demonstrated in multiple models possessing an activated Akt pathway, including breast and ovarian cancer.[9]
Quantitative Data on Tumor Growth Inhibition
The following table summarizes the reported tumor growth inhibition (TGI) in two different xenograft models following 21 days of daily oral administration of afuresertib.[9]
| Xenograft Model | Cancer Type | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) | Reference |
| BT474 | Breast Cancer | 10 | 8% | [9] |
| 30 | 37% | [9] | ||
| 100 | 61% | [9] | ||
| SKOV3 | Ovarian Cancer | 10 | 23% | [9] |
| 30 | 37% | [9] | ||
| 100 | 97% | [9] |
Mice in these studies were reported to tolerate afuresertib well, with minimal and recoverable body weight loss observed.[9]
Experimental Protocols
While specific protocols vary between studies, a representative methodology for assessing the pharmacodynamics of afuresertib in a xenograft model is outlined below. This workflow is based on standard practices and information derived from preclinical study descriptions.[9]
References
- 1. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Laekna Announces Robust Phase 1b data of LAE002 (afuresertib) for treatment of HR+/ HER2- Breast Cancer at ESMO Congress 2024 [laekna.com]
- 5. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Afuresertib used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Afuresertib Hydrochloride in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Afuresertib Hydrochloride, a potent pan-Akt inhibitor, in preclinical mouse xenograft models of cancer. The information compiled is based on established research methodologies and aims to facilitate the design and execution of in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in inhibiting tumor growth in different mouse xenograft models.
Table 1: Efficacy of this compound in BT474 Breast Cancer Xenograft Model
| Dosage (mg/kg, p.o., daily) | Treatment Duration | Tumor Growth Inhibition (TGI) | Animal Model |
| 10 | 21 days | 8% | Athymic Nude or SCID Mice |
| 30 | 21 days | 37% | Athymic Nude or SCID Mice |
| 100 | 21 days | 61% | Athymic Nude or SCID Mice |
Table 2: Efficacy of this compound in SKOV3 Ovarian Cancer Xenograft Model
| Dosage (mg/kg, p.o., daily) | Treatment Duration | Tumor Growth Inhibition (TGI) | Animal Model |
| 10 | Not Specified | 23% | Athymic Nude Mice |
| 30 | Not Specified | 37% | Athymic Nude Mice |
| 100 | Not Specified | 97% | Athymic Nude Mice |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a vehicle for the oral gavage of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare a stock solution, dissolve this compound powder in DMSO.
-
For the working solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Next, add Tween-80 to the mixture and ensure it is homogenously mixed.
-
Finally, add the saline to the mixture to achieve the final desired concentration.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Establishment of Subcutaneous Xenograft Models
This section outlines the procedures for establishing BT474 and SKOV3 subcutaneous xenografts in immunocompromised mice.
2.2.1. BT474 Breast Cancer Xenograft Model
Materials:
-
BT474 human breast carcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude or SCID mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture BT474 cells in a T-75 flask until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Palpate the injection site twice weekly.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
2.2.2. SKOV3 Ovarian Cancer Xenograft Model
Materials:
-
SKOV3 human ovarian adenocarcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, but can improve take rate)
-
Female athymic nude mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture SKOV3 cells to 80-90% confluency.
-
Harvest and wash the cells as described for BT474 cells.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel® mixture) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Inject 0.2 mL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor for tumor formation and measure tumor volume as described for the BT474 model.
-
Randomize mice into groups when tumors reach the desired size (e.g., 100-150 mm³).
Administration of this compound and Monitoring
Procedure:
-
Based on the desired dosage (e.g., 10, 30, or 100 mg/kg), calculate the volume of the prepared this compound solution to be administered to each mouse based on its body weight.
-
Administer the calculated volume orally to the mice once daily using a gavage needle.
-
Administer an equal volume of the vehicle solution to the control group.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure tumor volumes every 2-3 days.
-
Continue the treatment for the planned duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Visualization of Pathways and Workflows
Signaling Pathway of Afuresertib
Afuresertib is a pan-Akt inhibitor that targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is a common event in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Afuresertib.
Experimental Workflow
The following diagram illustrates the typical workflow for a mouse xenograft study evaluating the efficacy of this compound.
Caption: Experimental workflow for Afuresertib mouse xenograft studies.
Application Notes and Protocols for Apoptosis Assay Using Afuresertib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib Hydrochloride (also known as GSK2110183) is a potent, orally bioavailable small molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to increased cell proliferation and survival.[3][4] By competitively binding to the ATP-binding site of all three Akt isoforms (Akt1, Akt2, and Akt3), Afuresertib effectively inhibits their kinase activity.[2][5] This inhibition disrupts downstream signaling, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[3][4] These application notes provide detailed protocols for assessing apoptosis induced by this compound using standard cell-based assays.
Mechanism of Action: Afuresertib-Induced Apoptosis
Afuresertib targets the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. In many cancer cells, this pathway is constitutively active, promoting survival and inhibiting apoptosis. Afuresertib's inhibition of Akt leads to a cascade of downstream effects, including the modulation of pro- and anti-apoptotic proteins, resulting in the activation of the apoptotic program.
References
- 1. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk with lung fibroblasts shapes the growth and therapeutic response of mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022032132A1 - Advantageous therapies for disorders mediated by ikaros or aiolos - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Afuresertib Hydrochloride in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib hydrochloride (GSK2110183) is an orally bioavailable, potent, and selective pan-Akt kinase inhibitor.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][3] Dysregulated Akt signaling can contribute to resistance to conventional chemotherapy and radiation.[1] By inhibiting Akt, afuresertib can induce tumor cell apoptosis and inhibit proliferation, making it a promising agent for cancer therapy, particularly in combination with cytotoxic chemotherapy to overcome resistance and enhance anti-tumor efficacy.[1][4]
These application notes provide a summary of preclinical and clinical findings for afuresertib in combination with various chemotherapy agents, along with detailed protocols for key experimental assays to evaluate such combinations.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Afuresertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5] Akt is a serine/threonine kinase that acts as a central node in the PI3K signaling cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression, while also stimulating protein synthesis and cell growth through the mTOR pathway. By inhibiting Akt, afuresertib effectively blocks these downstream signaling events, leading to cell cycle arrest and apoptosis.[1][4]
References
- 1. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - UCL Discovery [discovery.ucl.ac.uk]
- 2. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
Application Notes and Protocols for Afuresertib Hydrochloride in Platinum-Resistant Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib hydrochloride (also known as GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). The PI3K/AKT signaling pathway is frequently dysregulated in human cancers, including ovarian cancer, and its activation is implicated in tumor progression, cell survival, and the development of resistance to chemotherapy. In the context of platinum-resistant ovarian cancer (PROC), a significant clinical challenge, targeting the AKT pathway has emerged as a promising strategy to overcome resistance and re-sensitize tumor cells to platinum-based agents. Preclinical and clinical studies have demonstrated that afuresertib, alone or in combination with chemotherapy, can inhibit the growth of platinum-resistant ovarian cancer cells.
These application notes provide a summary of the key findings and detailed protocols for the use of this compound in preclinical models of platinum-resistant ovarian cancer.
Mechanism of Action
Afuresertib inhibits the kinase activity of AKT1, AKT2, and AKT3 with high potency. By blocking the activity of AKT, afuresertib prevents the phosphorylation of numerous downstream substrates involved in cell cycle progression, proliferation, and survival. In platinum-resistant ovarian cancer, the activation of the AKT pathway can contribute to resistance by promoting DNA repair and inhibiting apoptosis. Afuresertib can reverse this effect, thereby restoring sensitivity to platinum-based chemotherapies.
Signaling Pathway
Below is a diagram illustrating the central role of AKT in cell signaling and the point of inhibition by afuresertib.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for afuresertib in ovarian cancer models.
Table 1: In Vitro Activity of Afuresertib in Ovarian Cancer Cell Lines
| Cell Line | Platinum Resistance Status | Parameter | Value | Reference |
| SKOV3 | Not Specified | % TGI (100 mg/kg) | 97% | [1] |
| Hematological Cell Lines | Not Applicable | % Sensitive (EC50 < 1 µM) | 65% | [1] |
| Solid Tumor Cell Lines | Not Applicable | % Sensitive (EC50 < 1 µM) | 21% | [1] |
TGI: Tumor Growth Inhibition
Table 2: Clinical Efficacy of Afuresertib in Combination with Chemotherapy in Platinum-Resistant Ovarian Cancer (PROC)
| Study Phase | Treatment | MTD of Afuresertib | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase Ib | Afuresertib + Paclitaxel + Carboplatin | 125 mg/day | 32% (RECIST 1.1) | 7.1 months | [2][3] |
| Phase Ib | Afuresertib + Paclitaxel + Carboplatin | 125 mg/day | 52% (GCIG CA125) | 7.1 months | [2][3] |
MTD: Maximum Tolerated Dose; RECIST: Response Evaluation Criteria in Solid Tumors; GCIG: Gynecologic Cancer InterGroup
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a method to determine the half-maximal effective concentration (EC50) of afuresertib in platinum-resistant ovarian cancer cell lines.
Materials:
-
Platinum-resistant ovarian cancer cell lines (e.g., A2780cis, OVCAR-3, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of afuresertib in complete medium. The final concentrations should range from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted afuresertib or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value using a non-linear regression curve fit.
References
- 1. dev-multi-sponsor-trials.xogene.com [dev-multi-sponsor-trials.xogene.com]
- 2. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Afuresertib (GSK2110183), an oral AKT kinase inhibitor, in combination with carboplatin and paclitaxel in recurrent ovarian cancer — Department of Oncology [oncology.ox.ac.uk]
In Vivo Efficacy of Afuresertib Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (also known as GSK2110183) is an orally bioavailable, potent, and ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By inhibiting AKT, Afuresertib Hydrochloride aims to block these pro-survival signals and induce tumor cell apoptosis, making it a promising agent in oncology. This document provides a summary of its in vivo efficacy in various preclinical models and clinical trials, along with detailed protocols for key experiments.
Mechanism of Action: PI3K/AKT Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT. In many cancers, upstream signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) lead to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis. Afuresertib blocks this cascade by binding to the ATP-binding pocket of AKT, thereby preventing the phosphorylation of its downstream targets.[1][2]
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of Afuresertib.
Preclinical In Vivo Efficacy
Afuresertib has demonstrated significant anti-tumor activity in various preclinical cancer models.
Breast Cancer Xenograft Model (BT474)
In mice bearing BT474 human breast tumor xenografts, oral administration of Afuresertib resulted in a dose-dependent inhibition of tumor growth.
| Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) |
| 10 | 8% |
| 30 | 37% |
| 100 | 61% |
Experimental Protocol: BT474 Xenograft Study
-
Cell Line: BT474 human breast adenocarcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of BT474 cells into the flank of each mouse.
-
Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. Afuresertib is administered orally, once daily, for 21 days.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. TGI is calculated at the end of the study.
Ovarian Cancer Xenograft Model (SKOV3)
Similar efficacy was observed in a SKOV3 ovarian cancer xenograft model.
| Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) |
| 10 | 23% |
| 30 | 37% |
| 100 | 97% |
Experimental Protocol: SKOV3 Xenograft Study
-
Cell Line: SKOV3 human ovarian adenocarcinoma cells.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous injection of SKOV3 cells.
-
Treatment: Oral administration of Afuresertib at the indicated doses.
-
Efficacy Assessment: Monitoring of tumor growth over time.
Esophageal Cancer Rat Model
In a rat model of esophageal cancer using Eca109 cells, Afuresertib demonstrated a significant reduction in tumor volume and mass in a dose-dependent manner.[3] This study also confirmed the mechanism of action in vivo, showing decreased expression of PI3K and phosphorylated AKT in tumor tissues of Afuresertib-treated rats.[3]
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Mass (g) | Tumor Growth Inhibition Rate (%) |
| Model Group | 1250 | 1.5 | - |
| Low-dose Afuresertib | 980 | 1.1 | 26.7% |
| Mid-dose Afuresertib | 650 | 0.7 | 53.3% |
| High-dose Afuresertib | 320 | 0.3 | 80.0% |
Experimental Protocol: Esophageal Cancer Rat Model
-
Cell Line: Eca109 human esophageal carcinoma cells.
-
Animal Model: Rats.
-
Tumor Implantation: Subcutaneous injection of Eca109 cells.
-
Treatment: Intraperitoneal injection of Afuresertib at low, medium, and high doses, once daily for 8 weeks.
-
Efficacy Assessment: Measurement of tumor volume and mass at the end of the study.
-
Pharmacodynamic Analysis: Western blot analysis of tumor tissues to assess the expression levels of PI3K and p-AKT.
Caption: Experimental workflow for the in vivo study of Afuresertib in a rat esophageal cancer model.
Clinical Efficacy and Safety
Afuresertib has been evaluated in several clinical trials for both hematologic malignancies and solid tumors.
Phase 1 Study in Hematologic Malignancies (NCT00881946)
An open-label, phase 1 study was conducted in patients with advanced hematologic malignancies.[4]
-
Maximum Tolerated Dose (MTD): 125 mg per day.[4]
-
Dose-Limiting Toxicities: Liver function test abnormalities were observed at the 150 mg dose level.[4]
-
Common Adverse Events: The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%).[4]
-
Clinical Activity: Partial responses were observed in patients with multiple myeloma, and clinical activity was also noted in non-Hodgkin lymphoma, Langerhans cell histiocytosis, and Hodgkin disease.[4]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 125 mg/day |
| Median Time to Peak Plasma Concentration | 1.5 - 2.5 hours |
| Half-life | ~1.7 days |
Experimental Protocol: Phase 1 Hematologic Malignancy Trial
-
Patient Population: Patients with relapsed or refractory hematologic malignancies.
-
Study Design: Open-label, dose-escalation study.
-
Treatment: Afuresertib administered orally, once daily, at doses ranging from 25 to 150 mg.
-
Primary Objectives: To determine the MTD, safety, and pharmacokinetics of Afuresertib.
-
Efficacy Assessment: Response rates were evaluated according to the respective disease criteria.
Studies in Solid Tumors
Afuresertib is also being investigated in various solid tumors, often in combination with other therapies.
-
Prostate Cancer: A Phase 3 clinical trial is underway to evaluate Afuresertib in combination with LAE001 for metastatic castration-resistant prostate cancer (mCRPC).[5]
-
Breast Cancer: Afuresertib is in a Phase 3 pivotal study for the treatment of HR+/HER2- breast cancer.[5]
-
Ovarian Cancer: Clinical trials have explored Afuresertib in combination with chemotherapy for platinum-resistant ovarian cancer.
Caption: Clinical development pipeline for this compound.
Conclusion
This compound has demonstrated promising anti-tumor efficacy in a range of preclinical models and has shown clinical activity in both hematologic malignancies and solid tumors. Its mechanism of action as a pan-AKT inhibitor is well-defined, and ongoing late-stage clinical trials will further elucidate its therapeutic potential in various cancer types. The data and protocols presented in these application notes provide a valuable resource for researchers and clinicians working on the development of novel cancer therapies targeting the PI3K/AKT pathway.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. altogenlabs.com [altogenlabs.com]
- 3. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Measuring Afuresertib Hydrochloride Activity with a Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for measuring the inhibitory activity of Afuresertib Hydrochloride against AKT (Protein Kinase B), a key serine/threonine kinase in cellular signaling pathways. This compound is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor.[1][2] The following application notes detail both a biochemical and a cell-based kinase assay to determine the potency and cellular efficacy of this inhibitor. Included are data presentation guidelines and visualizations of the experimental workflow and the targeted signaling pathway.
Introduction
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[3][4] Dysregulation of this pathway is frequently implicated in tumorigenesis and resistance to cancer therapies.[5] this compound (also known as GSK2110183) is a small molecule inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][5][6] Accurate and reproducible methods to quantify the inhibitory activity of this compound are essential for its preclinical and clinical development. This document outlines standardized kinase assay protocols for this purpose.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The following table summarizes the reported inhibitory activities of this compound against the three AKT isoforms.
| Isoform | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| AKT1 | 0.08 | 0.08 | Biochemical Assay | [1][7] |
| AKT2 | 2 | 2 | Biochemical Assay | [1][7] |
| AKT3 | 2.6 | 2.6 | Biochemical Assay | [1][7] |
| AKT1 E17K | 0.2 | - | Biochemical Assay | [7][8] |
Signaling Pathway
This compound inhibits the AKT signaling pathway. Upon activation by upstream signals such as growth factors, PI3K phosphorylates PIP2 to PIP3.[9] AKT is then recruited to the plasma membrane and activated through phosphorylation by PDK1 and mTORC2.[6][10] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[11] Afuresertib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of AKT, preventing its kinase activity and blocking the downstream signaling cascade.[6]
Caption: The AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol describes a method to measure the direct inhibitory effect of this compound on purified AKT kinase activity. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[12]
Experimental Workflow:
Caption: Workflow for a biochemical kinase assay to determine IC50 values.
Materials:
-
Recombinant human AKT1, AKT2, or AKT3 enzyme
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted AKT enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate/ATP mixture in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Cell-Based Kinase Assay (In Situ)
This protocol measures the ability of this compound to inhibit AKT activity within a cellular context. This is often achieved by quantifying the phosphorylation of a downstream AKT substrate, such as GSK-3β, via Western blotting or an ELISA-based method.[15]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. Facebook [cancer.gov]
- 6. What is Afuresertib used for? [synapse.patsnap.com]
- 7. Afuresertib (GSK2110183, LAE002) | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. sinobiological.com [sinobiological.com]
- 11. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 12. promega.jp [promega.jp]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 15. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Afuresertib Hydrochloride concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Afuresertib hydrochloride for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and selective ATP-competitive pan-inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2][3][4][5] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency.[4][5][6] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, growth, and metabolism.[7][8] In many types of cancer, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death).[1][7] By inhibiting Akt, Afuresertib blocks downstream signaling, which can induce apoptosis and inhibit the proliferation of tumor cells.[1][7]
Q2: What is the recommended starting concentration range for IC50 determination with this compound?
The optimal concentration range for determining the half-maximal inhibitory concentration (IC50) of this compound is cell line-dependent. However, a common starting point for a 3-day (72-hour) proliferation assay is a concentration range of 0 to 30 µM.[6] Based on published data, many hematological cell lines are sensitive to Afuresertib with an EC50 of less than 1 µM, while some solid tumor cell lines also show sensitivity in this range.[9] For initial experiments, a broad range with logarithmic dilutions is recommended to capture the full dose-response curve.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3][6][9][10] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a stock solution of 10 mM can be prepared.[11] It is crucial to use fresh DMSO as it is hygroscopic, and the presence of water can reduce the solubility of the compound.[3][6] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][11] Under these conditions, the stock solution is stable for at least one year.[9]
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for determining the IC50 value of this compound. Optimization of cell seeding density and incubation times is crucial for robust results.[12][13]
1. Cell Seeding:
- Culture cells of interest to ~80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth during the entire experiment.
2. Compound Preparation and Dilution:
- Prepare a fresh serial dilution of this compound from your DMSO stock.
- A common approach is to perform a 1:3 or 1:10 serial dilution to cover a wide concentration range (e.g., from 30 µM down to low nM).
- Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
3. Treatment:
- After allowing the cells to adhere overnight, carefully remove the culture medium.
- Add the medium containing the different concentrations of this compound to the respective wells.
- Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" control wells (medium only, for background subtraction).
4. Incubation:
- Incubate the plate for a period that allows for multiple cell doublings, typically 72 hours. The optimal incubation time may vary between cell lines.
5. Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
6. Data Analysis:
- Subtract the average background luminescence from the "no-cell" control wells from all other measurements.
- Normalize the data to the vehicle control (set as 100% viability).
- Plot the normalized viability against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL - 250 mg/mL | [3][10] |
| Ethanol | 50 mg/mL - 79 mg/mL | [9][10] |
| Water | Insoluble | [6] |
| DMF | 50 mg/mL | [10] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [10] |
Table 2: Reported In Vitro Potency of Afuresertib
| Target | Potency (Ki/IC50) | Assay Type | Reference |
| Akt1 | Ki = 0.08 nM | Cell-free | [3][6] |
| Akt2 | Ki = 2 nM | Cell-free | [3][6] |
| Akt3 | Ki = 2.6 nM | Cell-free | [3][6] |
| Akt1 E17K mutant | IC50 = 0.2 nM | Cell-free | [9] |
| PKA | IC50 = 1.3 nM | Cell-free | [4] |
| PKG1α | IC50 = 0.9 nM | Cell-free | [10] |
| PKG1β | IC50 = 4 nM | Cell-free | [10] |
Troubleshooting Guide
Q: My dose-response curve is flat or shows no inhibition.
-
Possible Cause: The concentration range tested is too low for the specific cell line.
-
Solution: Test a higher concentration range of this compound.
-
-
Possible Cause: The cell line is resistant to Akt inhibition.
-
Solution: Confirm the activation status of the Akt pathway in your cell line via Western blot for phosphorylated Akt (p-Akt).
-
-
Possible Cause: The compound has degraded.
-
Solution: Use a fresh aliquot of the stock solution. Ensure proper storage conditions were maintained.
-
Q: I am observing high variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles.
-
-
Possible Cause: "Edge effects" on the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental data points. Fill them with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Inaccurate pipetting of the compound.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.
-
Q: I see significant cell death even in my low-concentration wells.
-
Possible Cause: The starting concentration is too high for the sensitivity of the cell line.
-
Solution: Shift your dilution series to a lower concentration range.
-
-
Possible Cause: The final DMSO concentration is too high.
-
Solution: Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly check for and test for microbial contamination.
-
Q: My results are not reproducible between experiments.
-
Possible Cause: Variation in cell passage number or confluency.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of seeding.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Use a precise timer for all incubation steps.
-
-
Possible Cause: The chosen cell viability assay is not optimal or is being interfered with by the compound.[14]
-
Solution: Consider validating your results with an alternative viability assay that has a different detection principle (e.g., an endpoint assay like CellTiter-Glo vs. a metabolic assay like MTT or resazurin).[14]
-
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.
References
- 1. Facebook [cancer.gov]
- 2. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Afuresertib (GSK2110183, LAE002) | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is Afuresertib used for? [synapse.patsnap.com]
- 8. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Troubleshooting inconsistent results with Afuresertib Hydrochloride
Welcome to the technical support center for Afuresertib Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, leading to inconsistent results.
1. Issue: Higher than expected EC50 values or reduced potency in cell-based assays.
-
Possible Cause 1: Compound Precipitation. this compound is insoluble in water and has limited solubility in aqueous cell culture media.[1][2] If the compound precipitates, its effective concentration will be lower than intended.
-
Solution: Prepare high-concentration stock solutions in 100% DMSO or Ethanol.[1][2][3][4] When diluting to the final concentration in cell culture media, ensure the final DMSO/Ethanol concentration is low (typically <0.5%) to maintain cell health and prevent precipitation. Visually inspect the media for any signs of precipitation after adding the compound. Sonication may be recommended to aid dissolution in some solvents.[3]
-
-
Possible Cause 2: Inactive Compound due to Improper Storage. this compound is sensitive to storage conditions.
-
Possible Cause 3: Cell Line Insensitivity. Not all cell lines are equally sensitive to AKT inhibition.
-
Solution: Afuresertib has shown higher potency in hematological cell lines compared to solid tumor cell lines.[1][3] Confirm that your cell line has an activated PI3K/AKT pathway, which is often associated with sensitivity to AKT inhibitors.[6][7] Consider using a positive control cell line known to be sensitive to Afuresertib.
-
2. Issue: Inconsistent results in animal studies (xenograft models).
-
Possible Cause 1: Poor oral bioavailability due to improper formulation. Afuresertib is orally bioavailable, but its delivery can impact efficacy.[1][6][7]
-
Solution: For oral administration in mice, Afuresertib can be formulated as a homogeneous suspension in a vehicle like CMC-Na.[2] Ensure the suspension is uniform before each administration to deliver a consistent dose.
-
-
Possible Cause 2: Dose-related toxicity. High doses of Afuresertib can lead to adverse events, which may affect tumor growth indirectly.
-
Solution: In clinical trials, dose-limiting toxicities have been observed, including liver function abnormalities and rash.[7][8][9] While preclinical toxicity may differ, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals for signs of toxicity such as weight loss.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Afuresertib is a potent, ATP-competitive, and orally bioavailable pan-AKT inhibitor.[1][7] It targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[10][11] By inhibiting AKT, Afuresertib blocks downstream signaling, leading to the inhibition of cell proliferation, growth, and survival, and the induction of apoptosis.[6][10]
Q2: How should I prepare this compound for in vitro experiments?
For in vitro assays, prepare a stock solution in a suitable solvent like DMSO or Ethanol at a high concentration (e.g., 50-85 mg/mL).[1][2][3][4] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final solvent concentration in the culture medium is minimal (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for this compound?
-
In solvent (stock solution): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][4][5] Avoid repeated freeze-thaw cycles.[1]
Q4: What are the known inhibitory concentrations of Afuresertib?
The inhibitory potency of Afuresertib is isoform-specific:
-
Ki: 0.08 nM for AKT1, 2 nM for AKT2, and 2.6 nM for AKT3.[1][2]
-
EC50 (Cell proliferation): Varies by cell line, with 65% of hematological cell lines showing an EC50 < 1 µM.[1][3]
Data Summary Tables
Table 1: Inhibitory Potency of this compound
| Target | Ki Value | EC50 (E17K mutant) |
| AKT1 | 0.08 nM[1][2] | 0.2 nM[1][3] |
| AKT2 | 2 nM[1][2] | - |
| AKT3 | 2.6 nM[1][2] | - |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 50-85 mg/mL[1][2][3][4] |
| Ethanol | 79-85 mg/mL[1][2][3][4] |
| Water | Insoluble[1][2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] |
Experimental Protocols
1. Protocol: In Vitro Cell Proliferation Assay (based on CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a high-concentration stock in DMSO. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the existing medium from the cells and add the 2X Afuresertib dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[1][2]
-
Cell Viability Measurement: Use a commercial viability reagent like CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell growth relative to the vehicle control and determine the EC50 value using a suitable curve-fitting algorithm.[1][2]
2. Protocol: Western Blot for AKT Pathway Inhibition
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40), and a loading control (e.g., GAPDH or β-actin).[1][3]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the concentration-dependent inhibition of AKT phosphorylation and downstream signaling.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Afuresertib used for? [synapse.patsnap.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Afuresertib Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of Afuresertib Hydrochloride in cell culture media. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this potent pan-Akt inhibitor in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Afuresertib in cell culture medium. | - The final concentration of the solvent (e.g., DMSO) is too high. - The aqueous solubility of this compound is exceeded. - Interaction with components in the cell culture medium or serum. | - Ensure the final DMSO concentration in the culture medium is low, typically ≤0.1%. - Prepare a more diluted stock solution to minimize the volume added to the medium. - Perform a solubility test in your specific cell culture medium before conducting your experiment. - Consider using a serum-free medium for a short duration if serum components are suspected to cause precipitation, though this may affect cell health. |
| Inconsistent or lower-than-expected inhibition of Akt signaling. | - Degradation of Afuresertib in the cell culture medium over time. - Adsorption of the compound to plasticware. - Inaccurate initial concentration of the stock solution. | - Perform a stability study of Afuresertib in your specific cell culture medium at 37°C over your experimental timeframe (see detailed protocol below). - Consider pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) if significant adsorption is suspected. - Verify the concentration of your stock solution using a spectrophotometer or other analytical method, if possible. - Prepare fresh dilutions from a frozen stock for each experiment. |
| Observed cytotoxicity is higher than anticipated. | - Off-target effects at high concentrations. - Solvent toxicity. - The chosen cell line is particularly sensitive. | - Perform a dose-response curve to determine the optimal concentration with maximal target inhibition and minimal cytotoxicity.[1] - Ensure the final solvent concentration is not toxic to your cells by including a solvent-only control. - Review literature for typical working concentrations of Afuresertib in similar cell lines. |
| Variability in results between experiments. | - Inconsistent storage and handling of stock solutions. - Freeze-thaw cycles of the stock solution. - Differences in cell culture conditions (e.g., cell density, passage number). | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] - Store stock solutions at -20°C or -80°C as recommended by the supplier.[2][4][5] - Standardize cell culture protocols, including seeding density and passage number, for all experiments. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO and Ethanol.[2][4] For cell culture applications, DMSO is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
2. How should I store this compound stock solutions?
Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[2][4] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C for up to one year or -20°C for up to one month.[3][4][5] Avoid repeated freeze-thaw cycles.[2][4][5]
3. Is this compound stable in aqueous solutions?
This compound is insoluble in water.[4] Therefore, it is not recommended to prepare stock solutions or dilutions in aqueous buffers alone. Dilutions should be made from a DMSO stock into the cell culture medium immediately before use.
4. How stable is this compound in cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
5. What is the mechanism of action of Afuresertib?
Afuresertib is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor.[6] It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway.[7] By inhibiting Akt, Afuresertib can block downstream signaling that promotes cell survival, proliferation, and growth, and can induce apoptosis.[7]
Quantitative Data Summary
The following tables summarize the known solubility and recommended storage conditions for this compound. A template is also provided for you to record the stability of this compound in your specific cell culture media, as determined by the experimental protocol in the following section.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 85 mg/mL (198.91 mM) | [4] |
| Ethanol | 85 mg/mL (184.87 mM) | [2] |
| Water | Insoluble | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2][4] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [2][4][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [3][4][5] |
Table 3: Stability of this compound in Cell Culture Media (User-Generated Data Template)
| Cell Culture Medium | Serum Concentration (%) | Time Point (hours) | Remaining Afuresertib (%) |
| e.g., DMEM | 10 | 0 | 100 |
| 24 | |||
| 48 | |||
| 72 | |||
| e.g., RPMI-1640 | 10 | 0 | 100 |
| 24 | |||
| 48 | |||
| 72 | |||
| Your Medium | Your Serum % | 0 | 100 |
| Your Time Point 1 | |||
| Your Time Point 2 | |||
| Your Time Point 3 |
Signaling Pathway
Afuresertib targets the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[7] Understanding this pathway is essential for interpreting experimental results.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a typical experimental duration. The analysis is based on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining compound at different time points.
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
-
Formic acid (optional, for improving chromatographic peak shape)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Media Solutions:
-
Prepare your complete cell culture medium (with or without serum, as required for your experiments).
-
Spike the medium with the Afuresertib stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is ≤0.1%. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the Afuresertib-containing medium into sterile tubes or wells of a plate for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO₂. The time 0 sample should be processed immediately.
-
-
Sample Collection and Extraction:
-
At each time point, take an aliquot of the incubated medium.
-
Add 3 volumes of cold acetonitrile (or another suitable organic solvent) to precipitate proteins and extract the compound. For example, to 100 µL of medium, add 300 µL of ACN.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of Afuresertib.
-
Create a standard curve using known concentrations of Afuresertib in the same medium (processed at time 0) to quantify the amount remaining at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of Afuresertib remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining compound versus time to visualize the stability profile.
-
Caption: Experimental workflow for assessing Afuresertib stability in cell culture media.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Afuresertib Hydrochloride Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afuresertib Hydrochloride in animal models. The information provided is intended to help minimize toxicity and ensure the successful execution of preclinical studies.
Understanding this compound
This compound is an orally bioavailable, potent, and selective pan-Akt kinase inhibitor.[1][2] It works by competitively binding to ATP at the kinase domain of Akt1, Akt2, and Akt3, thereby inhibiting the PI3K/Akt signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, Afuresertib can induce apoptosis and delay tumor growth, as demonstrated in various human tumor xenograft models.[1]
Diagram: Afuresertib Mechanism of Action
Caption: Mechanism of action of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during preclinical studies with this compound.
Toxicity Profile
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on clinical and preclinical data, the most frequently observed toxicities associated with Afuresertib administration include:
-
Hepatotoxicity: Manifested as elevated liver function tests (LFTs). This was a dose-limiting toxicity in human trials.[1][3]
-
Gastrointestinal (GI) Toxicity: Including nausea, diarrhea, and dyspepsia.[1][3]
-
Dermal Toxicity: Primarily rash. This was also a dose-limiting toxicity in some clinical studies.[4]
-
Hyperglycemia: Due to the role of AKT2 in glucose metabolism, inhibition can lead to elevated blood glucose and insulin levels.[1]
Hepatotoxicity
Q2: How can I monitor for hepatotoxicity in my animal models?
A2: A robust monitoring plan is crucial. We recommend the following protocol, which can be adapted to your specific study design.
Experimental Protocol: Hepatotoxicity Monitoring
-
Baseline Measurement: Collect blood samples from all animals prior to the first dose of Afuresertib to establish baseline liver function.
-
Frequency of Monitoring: For short-term studies (e.g., up to 14 days), collect blood samples at least once a week. For longer-term studies, weekly collection for the first month, followed by bi-weekly or monthly collections, is advisable. More frequent monitoring may be necessary if clinical signs of toxicity appear.
-
Parameters to Measure: Analyze serum or plasma for the following key liver function markers:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy and collect liver tissue for histopathological examination.
Data Presentation: Interpreting Liver Function Test Results
| Toxicity Grade (Example) | ALT/AST Elevation | Total Bilirubin Elevation | Recommended Action |
| Grade 1 (Mild) | 1.5 - 3.0 x ULN* | >1.0 - 1.5 x ULN | Continue dosing, increase monitoring frequency. |
| Grade 2 (Moderate) | >3.0 - 5.0 x ULN | >1.5 - 3.0 x ULN | Consider dose reduction. Increase monitoring. |
| Grade 3 (Severe) | >5.0 - 20.0 x ULN | >3.0 - 10.0 x ULN | Interrupt dosing. Euthanize if clinical signs are severe. |
| Grade 4 (Life-threatening) | >20.0 x ULN | >10.0 x ULN | Euthanize animal. |
*ULN: Upper Limit of Normal for the specific species and strain.
Q3: What should I do if I observe significant elevations in liver enzymes?
A3: If you observe Grade 2 or higher elevations in liver enzymes, consider the following actions:
-
Dose Reduction: A lower dose of Afuresertib may be tolerated.
-
Dosing Holiday: Temporarily halting administration may allow for recovery. In a clinical case, liver enzyme abnormalities resolved within 33 days after stopping the drug.[1]
-
Euthanasia: If an animal shows signs of severe distress or if enzyme levels reach Grade 4, humane euthanasia is recommended.
Gastrointestinal Toxicity
Q4: My animals are experiencing diarrhea and weight loss. How can I manage this?
A4: Gastrointestinal toxicity is a common on-target effect of many kinase inhibitors.
Troubleshooting Workflow: Managing GI Toxicity
Caption: Workflow for managing gastrointestinal toxicity.
Experimental Protocol: Supportive Care for GI Toxicity
-
Hydration: Administer subcutaneous fluids (e.g., sterile saline or lactated Ringer's solution) to combat dehydration. The volume should be calculated based on the animal's weight and the degree of dehydration.
-
Nutritional Support: Provide a highly palatable and easily digestible diet. Wet mash or gel-based nutritional supplements can be beneficial.
-
Environmental Management: Ensure the animal's cage is kept clean and dry to prevent skin irritation and secondary infections.
Dermal Toxicity
Q5: How should I assess and manage skin rash in my animal models?
A5: Dermal toxicity, often presenting as a rash, is a known side effect.
Experimental Protocol: Dermal Toxicity Assessment
-
Visual Inspection: Conduct daily visual inspections of the animals' skin, paying close attention to areas with less fur.
-
Scoring System: Use a standardized scoring system to grade the severity of the rash.
Data Presentation: Dermal Toxicity Scoring
| Grade | Clinical Description | Recommended Action |
| 0 | Normal skin | - |
| 1 | Faint erythema or macules | Continue dosing, monitor closely. |
| 2 | Moderate erythema, papules, scaling | Consider topical treatment. May need dose reduction. |
| 3 | Severe erythema, edema, ulceration | Interrupt dosing. Provide supportive care. |
| 4 | Widespread blistering or exfoliation | Humane euthanasia. |
Mitigation Strategies:
-
Topical Treatments: While specific data for Afuresertib is limited, studies with other kinase inhibitors suggest that topical corticosteroids may help manage inflammatory skin reactions.
-
Environmental Enrichment: Provide soft bedding to minimize irritation.
-
Dose Modification: As with other toxicities, dose reduction or interruption may be necessary for severe rashes.
Hyperglycemia
Q6: How can I monitor for and manage hyperglycemia?
A6: Inhibition of AKT can interfere with glucose metabolism.
Experimental Protocol: Hyperglycemia Monitoring
-
Baseline Glucose: Measure baseline blood glucose levels from a tail vein or saphenous vein sample before starting treatment.
-
Regular Monitoring: Monitor blood glucose levels regularly (e.g., once or twice weekly) using a handheld glucometer.
-
Insulin Levels: In cases of persistent hyperglycemia, measurement of plasma insulin levels can provide further insight into the metabolic state. In clinical studies, serial glucose and insulin monitoring was planned for patients who reached certain drug concentrations.[1]
Management:
-
Dietary Considerations: Ensure animals have consistent access to food and water.
-
Dose Adjustment: If hyperglycemia is severe or persistent, a dose reduction of Afuresertib should be considered.
Combination Therapies
Q7: Can combination therapy help to mitigate the toxicity of Afuresertib?
A7: The primary goal of combination therapy is often to enhance efficacy, which may allow for the use of a lower, and therefore less toxic, dose of Afuresertib. One study showed that sub-optimal doses of Afuresertib in combination with pomalidomide and dexamethasone exhibited potent anti-tumor activity in multiple myeloma cells.[2] This suggests a potential strategy for reducing toxicity by using lower doses in an effective combination regimen. However, it is important to note that the other agents in the combination may have their own toxicity profiles that need to be considered.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always establish their own dose-response relationships and toxicity profiles for this compound in their specific animal models and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antitumor effect of combination therapy with sub-optimal doses of Akt inhibitors and pomalidomide plus dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Pan-AKT Inhibitors: Afuresertib Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Among the key nodes in this pathway, the serine/threonine kinase AKT (also known as protein kinase B) has emerged as a particularly attractive target. This guide provides a comparative overview of Afuresertib Hydrochloride (GSK2110183), an ATP-competitive pan-AKT inhibitor, and other notable pan-AKT inhibitors, including Ipatasertib (GDC-0068), Capivasertib (AZD5363), and the allosteric inhibitor MK-2206.
Biochemical Potency and Selectivity
This compound is a potent, orally bioavailable, ATP-competitive pan-AKT kinase inhibitor with Ki values of 0.08 nM, 2 nM, and 2.6 nM for AKT1, AKT2, and AKT3, respectively.[1] It also demonstrates potent inhibition of the E17K mutant of AKT1 with an EC50 of 0.2 nM.[2] Ipatasertib is another ATP-competitive inhibitor with IC50 values of 5 nM, 18 nM, and 8 nM for AKT1, AKT2, and AKT3, respectively.[3] MK-2206, an allosteric inhibitor, displays IC50 values of 5 nM for AKT1, 12 nM for AKT2, and 65 nM for AKT3.[4]
Table 1: Comparative Biochemical Potency of Pan-AKT Inhibitors
| Inhibitor | Type | Target | IC50 / Ki (nM) | Reference |
| This compound | ATP-competitive | AKT1 (Ki) | 0.08 | [1] |
| AKT2 (Ki) | 2 | [1] | ||
| AKT3 (Ki) | 2.6 | [1] | ||
| AKT1 E17K (EC50) | 0.2 | [2] | ||
| Ipatasertib | ATP-competitive | AKT1 (IC50) | 5 | [3] |
| AKT2 (IC50) | 18 | [3] | ||
| AKT3 (IC50) | 8 | [3] | ||
| Capivasertib | ATP-competitive | Pan-AKT | Not specified in searches | |
| MK-2206 | Allosteric | AKT1 (IC50) | 5 | [4] |
| AKT2 (IC50) | 12 | [4] | ||
| AKT3 (IC50) | 65 | [4] |
Note: IC50 and Ki values are from different studies and may not be directly comparable due to variations in assay conditions.
Preclinical Antitumor Activity
The preclinical efficacy of these inhibitors has been evaluated in various cancer cell lines and in vivo models.
Afuresertib has demonstrated dose-dependent growth inhibition in multiple hematological and solid tumor cell lines.[2] In vivo, daily oral administration of afuresertib resulted in significant tumor growth inhibition (TGI) in mouse xenograft models of breast (BT474) and ovarian (SKOV3) cancer.[2] Specifically, at doses of 10, 30, and 100 mg/kg, TGI was 8%, 37%, and 61% in the BT474 model, and 23%, 37%, and 97% in the SKOV3 model, respectively.[1] Furthermore, afuresertib has been shown to reduce tumor volume and mass in a rat model of esophageal cancer.[5]
Ipatasertib has shown anti-proliferative activity in preclinical models of prostate, breast, and ovarian cancers.[6] It has also demonstrated synergistic effects when combined with paclitaxel in endometrial cancer models.[7]
Capivasertib has shown preclinical efficacy in breast cancer cell lines, both as a single agent and in combination with other therapies.[8]
MK-2206 has been shown to inhibit the growth of various human solid tumor cell lines and enhances the antitumor efficacy of standard chemotherapeutic agents and other molecularly targeted drugs in vitro and in vivo.[4]
Clinical Trial Performance
The clinical development of these pan-AKT inhibitors has yielded promising results in various cancer types, although with differing levels of success and distinct safety profiles.
Table 2: Summary of Key Clinical Trial Results for Pan-AKT Inhibitors
| Inhibitor | Cancer Type | Combination Therapy | Key Efficacy Results | Reference |
| This compound | Platinum-Resistant Ovarian Cancer | Paclitaxel + Carboplatin | ORR: 32.1%, Median PFS: 7.1 months | [9] |
| Hematologic Malignancies | Monotherapy | Partial responses observed in multiple myeloma | [10] | |
| Ipatasertib | Metastatic Triple-Negative Breast Cancer | Paclitaxel | Phase 3 IPATunity130 trial did not meet primary endpoint of PFS improvement. | [6] |
| Capivasertib | HR+/HER2- Advanced Breast Cancer | Fulvestrant | Significant improvement in PFS vs. fulvestrant alone. | [11] |
| Metastatic Castration-Resistant Prostate Cancer | Docetaxel + Prednisolone | Did not significantly extend PFS but showed a trend towards improved OS. | [12] | |
| MK-2206 | Advanced Solid Tumors | Monotherapy | Limited clinical activity observed in some studies. | [13] |
Safety and Tolerability
The safety profiles of these inhibitors are a critical consideration in their clinical application. Common adverse events associated with pan-AKT inhibition include rash, hyperglycemia, and gastrointestinal toxicities such as diarrhea and nausea.
In a Phase 1 study of Afuresertib in patients with advanced hematologic malignancies, the most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%). The maximum tolerated dose (MTD) was established at 125 mg per day.[10]
For Ipatasertib , common side effects include diarrhea, fatigue, nausea, and rash.
Capivasertib is associated with hyperglycemia, diarrhea, and maculopapular rash as common grade ≥3 adverse events.[8]
MK-2206 has been associated with rash and hyperglycemia.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention by pan-AKT inhibitors.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Caption: A typical workflow for a cell proliferation/viability assay.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (Filter Binding Assay for Afuresertib)
This protocol is adapted from the methodology used for determining the potency of Afuresertib.[2]
-
Reagent Preparation:
-
Prepare a stock solution of Afuresertib in 100% DMSO.
-
Dilute the purified recombinant human AKT1, AKT2, or AKT3 enzyme to the desired concentration (e.g., 0.1 nM for AKT1, 0.7 nM for AKT2, and 0.2 nM for AKT3) in kinase buffer.
-
Prepare a solution of the GSKα peptide substrate (Ac-KKGGRARTSS-FAEPG-amide) in kinase buffer.
-
Prepare a solution of [γ-33P]ATP in kinase buffer.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add serial dilutions of Afuresertib to the wells.
-
Add the diluted AKT enzyme to each well and incubate for 1 hour at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the GSKα peptide substrate and [γ-33P]ATP mixture to each well.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phospho-cellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model.
-
Cell Proliferation Assay (MTT Assay for Afuresertib)
This protocol is based on the methodology described for evaluating the effect of Afuresertib on malignant pleural mesothelioma cells.[14]
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., ACC-MESO-4 or MSTO-211H) into a 96-well plate at a density of 2.5 x 10³ cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of Afuresertib in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Afuresertib. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization buffer (e.g., 10% SDS in 0.01 mol/L HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Model (for Afuresertib)
This protocol is a generalized representation based on preclinical studies of AKT inhibitors.[1]
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., BT474 or SKOV3) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize the mice into different treatment groups, including a vehicle control group and groups receiving different doses of Afuresertib.
-
Administer Afuresertib orally (p.o.) once daily at the specified doses (e.g., 10, 30, and 100 mg/kg). The vehicle control group receives the formulation vehicle only.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers twice a week.
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Conclusion
This compound stands as a potent, ATP-competitive pan-AKT inhibitor with demonstrated preclinical and clinical activity across a range of malignancies. Its biochemical profile is comparable to, and in some aspects, more potent than other pan-AKT inhibitors like Ipatasertib and MK-2206. While the clinical development of pan-AKT inhibitors has faced challenges, including the identification of predictive biomarkers and the management of on-target toxicities, the promising results from combination therapies with agents like Afuresertib continue to fuel research in this area. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the efficacy of these and other novel AKT-targeting agents. The continued exploration of these inhibitors, both as monotherapies and in combination, holds the potential to improve outcomes for patients with cancers driven by the aberrant activation of the PI3K/AKT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pan-AKT Inhibitor Capivasertib With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell viability assay [bio-protocol.org]
A Head-to-Head Comparison: Efficacy of Afuresertib Hydrochloride Versus Selective AKT Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the selection of an appropriate AKT inhibitor is a critical decision in the pursuit of novel cancer therapeutics. This guide provides an objective comparison of the pan-AKT inhibitor Afuresertib Hydrochloride against various selective AKT inhibitors, supported by experimental data to inform preclinical and clinical research strategies.
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in a multitude of cancers, driving tumor cell proliferation, survival, and resistance to therapy.[1] Consequently, targeting AKT has emerged as a promising strategy in oncology. This has led to the development of a range of inhibitors, broadly categorized as pan-AKT inhibitors, which target all three isoforms (AKT1, AKT2, and AKT3), and selective AKT inhibitors, which may target specific isoforms or bind through different mechanisms.
This compound (also known as GSK2110183) is an orally bioavailable, ATP-competitive pan-AKT inhibitor with potent activity against all three AKT isoforms.[2][3] In contrast, selective AKT inhibitors encompass a diverse group of molecules, including both ATP-competitive and allosteric inhibitors, with varying degrees of selectivity for the different AKT isoforms. This guide will delve into a comparative analysis of their efficacy, drawing upon key experimental findings.
Comparative Efficacy: A Data-Driven Overview
To provide a clear quantitative comparison, the following tables summarize key data from preclinical studies.
In Vitro Kinase Inhibitory Activity
Afuresertib demonstrates potent, low nanomolar inhibition of all three AKT isoforms. The table below showcases its inhibitory constants (Ki) against each isoform.
| Inhibitor | Target | Mechanism of Action | Ki (nM) |
| This compound | Pan-AKT (AKT1/2/3) | ATP-competitive | AKT1: 0.08, AKT2: 2, AKT3: 2.6 [2][4] |
| Capivasertib (AZD5363) | Pan-AKT (AKT1/2/3) | ATP-competitive | - |
| Ipatasertib (GDC-0068) | Pan-AKT (AKT1/2/3) | ATP-competitive | - |
| MK-2206 | Pan-AKT (AKT1/2) | Allosteric | - |
Note: Specific Ki values for all selective inhibitors are not consistently reported in a directly comparable format across literature.
Anti-proliferative Activity in Cancer Cell Lines
A key measure of an anti-cancer agent's efficacy is its ability to inhibit the growth of cancer cells. The following table presents a direct comparison of the half-maximal inhibitory concentrations (IC50) of Afuresertib and a panel of selective AKT inhibitors across various malignant pleural mesothelioma (MPM) cell lines.[5]
| Inhibitor | ACC-MESO-4 (IC50, µM) | Y-MESO-8A (IC50, µM) | MSTO-211H (IC50, µM) | NCI-H28 (IC50, µM) | NCI-H290 (IC50, µM) | NCI-H2052 (IC50, µM) |
| Afuresertib | 1.2 | 1.5 | 1.1 | 2.3 | 1.8 | 2.1 |
| Akti-1/2 | >10 | >10 | >10 | >10 | >10 | >10 |
| AZD5363 | 1.8 | 2.5 | 1.5 | 3.1 | 2.9 | 3.5 |
| GSK690693 | 2.1 | 2.8 | 1.9 | 4.5 | 3.6 | 4.2 |
| Ipatasertib | 1.5 | 2.1 | 1.3 | 2.8 | 2.5 | 2.9 |
| MK-2206 | 3.5 | 4.1 | 3.2 | 5.8 | 4.9 | 5.5 |
| Perifosine | >10 | >10 | >10 | >10 | >10 | >10 |
| PHT-427 | >10 | >10 | >10 | >10 | >10 | >10 |
| TIC10 | >10 | >10 | >10 | >10 | >10 | >10 |
Data extracted from Yamaji et al., Cancer Medicine, 2017.[5]
This head-to-head comparison in MPM cell lines demonstrates that Afuresertib exhibits potent anti-proliferative activity, with IC50 values generally lower than or comparable to other ATP-competitive inhibitors like AZD5363, GSK690693, and Ipatasertib, and notably more potent than the allosteric inhibitor MK-2206 and several other selective inhibitors.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and points of inhibition.
The diagram above illustrates the activation cascade of the PI3K/AKT pathway, a critical regulator of cell survival and proliferation. Receptor Tyrosine Kinase (RTK) activation leads to the recruitment and activation of PI3K, which in turn phosphorylates PIP2 to generate PIP3. This process is negatively regulated by the tumor suppressor PTEN. PIP3 acts as a second messenger, recruiting AKT and PDK1 to the plasma membrane, leading to AKT phosphorylation and activation by PDK1 and mTORC2. Activated AKT then phosphorylates a myriad of downstream substrates, promoting cell growth, proliferation, and survival. Afuresertib and other ATP-competitive inhibitors block the kinase activity of AKT, while allosteric inhibitors bind to a different site on the enzyme, locking it in an inactive conformation.
Caption: A typical experimental workflow for comparing AKT inhibitors.
The workflow diagram outlines a standard approach for the preclinical comparison of AKT inhibitors. This process begins with the selection of appropriate cancer models. In vitro studies are then conducted to determine the biochemical potency of the inhibitors through kinase assays, their anti-proliferative effects using assays like the MTT assay, and their impact on the AKT signaling pathway via Western blotting to measure the phosphorylation of AKT and its downstream targets. Concurrently, in vivo studies using tumor xenograft models are performed to assess the drug's pharmacodynamics (target engagement in the tumor) and overall anti-tumor efficacy. The data from both arms are then integrated and analyzed to provide a comprehensive comparison of the inhibitors' performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of AKT inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Kinase Assay)
This assay is designed to measure the ability of a compound to inhibit the kinase activity of purified AKT isoforms.
-
Reagent Preparation : Prepare a kinase reaction buffer, a solution of the appropriate AKT isoform (e.g., AKT1, AKT2, or AKT3), a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Preparation : Create a serial dilution of the test inhibitors (e.g., Afuresertib, selective AKT inhibitors) in DMSO.
-
Kinase Reaction : In a microplate, combine the kinase, inhibitor, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The ratio of the emission signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with a range of concentrations of Afuresertib or selective AKT inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the untreated control and calculate the percentage of cell viability. Determine the IC50 value for each inhibitor.
Western Blotting for AKT Pathway Modulation
This technique is used to detect changes in the phosphorylation status of AKT and its downstream targets, providing evidence of on-target activity of the inhibitors.
-
Cell Lysis : Treat cells with the inhibitors for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-AKT Ser473, phospho-GSK3β Ser9).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection : Add a chemiluminescent substrate that reacts with the HRP to produce light, and capture the signal on X-ray film or with a digital imager.
-
Stripping and Re-probing : The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal protein loading.[6]
Tumor Xenograft Model for In Vivo Efficacy
This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor activity of a drug in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into treatment groups (e.g., vehicle control, Afuresertib, selective AKT inhibitor). Administer the treatments according to a predefined schedule and route (e.g., oral gavage daily).
-
Tumor Measurement : Measure the tumor volume with calipers at regular intervals throughout the study.
-
Pharmacodynamic Analysis : At the end of the study, or at specific time points, tumors can be excised to analyze the levels of phosphorylated AKT and its downstream targets by Western blotting or immunohistochemistry to confirm target engagement.
-
Efficacy Evaluation : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Monitor for any signs of toxicity in the animals.[1]
Conclusion
The selection between a pan-AKT inhibitor like this compound and a selective AKT inhibitor depends on the specific research question and the cancer context being investigated. The data presented here, particularly the direct comparison in MPM cell lines, suggests that Afuresertib is a potent anti-proliferative agent with efficacy that is superior or comparable to a range of other selective AKT inhibitors.[5] However, the therapeutic window and potential off-target effects of pan-inhibition versus the nuanced roles of individual AKT isoforms are critical considerations for further investigation. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative efficacy studies and contribute to the growing body of knowledge on AKT-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. abcam.com [abcam.com]
- 3. assayquant.com [assayquant.com]
- 4. youtube.com [youtube.com]
- 5. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Breast Cancer Cells: Afuresertib Hydrochloride vs. MK-2206
In the landscape of targeted cancer therapies, inhibitors of the PI3K/AKT/mTOR signaling pathway have emerged as a promising strategy, particularly in breast cancer where this pathway is frequently dysregulated. Among these, the AKT inhibitors Afuresertib Hydrochloride (also known as GSK2110183) and MK-2206 have been the subject of extensive preclinical and clinical investigation. This guide provides a comparative analysis of their performance in breast cancer cells, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two prominent molecules.
Mechanism of Action: Targeting the Core of Cell Survival
Both Afuresertib and MK-2206 are potent inhibitors of the AKT serine/threonine kinase, a central node in a signaling cascade that governs cell survival, proliferation, and metabolism. However, they exhibit distinct mechanisms of inhibition. Afuresertib is an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing the transfer of phosphate from ATP to its substrates. In contrast, MK-2206 is an allosteric inhibitor, binding to a site outside of the active pocket and inducing a conformational change that locks the kinase in an inactive state.[1] This fundamental difference in their interaction with the AKT protein may influence their specificity and downstream effects.
Comparative Efficacy in Breast Cancer Cell Lines
Direct head-to-head studies comparing Afuresertib and MK-2206 in the same breast cancer cell lines under identical experimental conditions are limited in the public domain. However, by cross-referencing data from various preclinical studies, a comparative overview of their potency can be assembled.
Table 1: Comparative Potency of Afuresertib and MK-2206 Against AKT Isoforms and Breast Cancer Cell Lines
| Parameter | This compound | MK-2206 | Reference |
| Target | Pan-AKT inhibitor | Allosteric pan-AKT inhibitor | [2] |
| Ki (AKT1) | 0.08 nM | 8 nM (IC50) | [2] |
| Ki (AKT2) | 2 nM | 12 nM (IC50) | [2] |
| Ki (AKT3) | 2.6 nM | 65 nM (IC50) | [2] |
| MCF-7aro (Breast Cancer) IC50 | Data not available | 90 nM | [3] |
| LET-R (Breast Cancer) IC50 | Data not available | 80 nM | [3] |
| RAD-R (Breast Cancer) IC50 | Data not available | 22 nM | [3] |
Note: Ki represents the inhibition constant, while IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency.
The available data suggests that Afuresertib exhibits high potency against all three AKT isoforms with Ki values in the low nanomolar range.[2] MK-2206 also demonstrates potent inhibition of AKT1 and AKT2, with slightly less activity against AKT3.[2] In aromatase inhibitor-resistant breast cancer cell lines, MK-2206 shows significant growth inhibition with IC50 values ranging from 22 to 90 nM.[3]
Impact on Cell Cycle Progression and Apoptosis
Both Afuresertib and MK-2206 exert their anti-cancer effects by inducing cell cycle arrest and apoptosis.
Studies on MK-2206 in breast cancer cell lines have shown that it can induce a G1 cell cycle arrest.[4] Furthermore, treatment with MK-2206 leads to a dose-dependent increase in apoptosis, as measured by the percentage of Annexin V-positive cells.[4]
Preclinical data for Afuresertib in other cancer types, such as esophageal cancer, has also demonstrated its ability to induce apoptosis and arrest the cell cycle.[5] While specific quantitative data in breast cancer cell lines is less readily available in direct comparative studies, its mechanism as a potent pan-AKT inhibitor strongly suggests similar effects on cell cycle and apoptosis.
Signaling Pathway Inhibition
The primary target of both Afuresertib and MK-2206 is the PI3K/AKT signaling pathway. Inhibition of AKT prevents the phosphorylation and activation of numerous downstream effector proteins that are critical for cell survival and proliferation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of either this compound or MK-2206 for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[4][6]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[4][6]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[4]
Conclusion
Both this compound and MK-2206 are potent inhibitors of the AKT signaling pathway with demonstrated anti-proliferative and pro-apoptotic effects in cancer cells. While Afuresertib appears to have higher potency against the individual AKT isoforms in biochemical assays, MK-2206 has a more extensive body of published preclinical data specifically in breast cancer cell lines, demonstrating its efficacy in inducing cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating Afuresertib Hydrochloride's Effect on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Afuresertib (GSK2110183), an orally bioavailable and potent pan-AKT inhibitor, has demonstrated significant anti-neoplastic activity in various preclinical and clinical settings.[1] Its mechanism of action centers on the inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3), key nodes in the PI3K/AKT/mTOR signaling pathway that governs cell proliferation, survival, and metabolism.[2] This guide provides a comparative analysis of Afuresertib's effects on its downstream targets, supported by experimental data and detailed protocols to aid in the validation and further investigation of this compound.
Comparative Efficacy of AKT Inhibitors
Afuresertib's potency as an ATP-competitive inhibitor is highlighted by its low nanomolar Ki values for the AKT isoforms.[3] The following table summarizes the inhibitory constants for Afuresertib and provides a comparison of the anti-proliferative activity (IC50) of Afuresertib against other selective AKT inhibitors in malignant pleural mesothelioma (MPM) cell lines.[4]
| Inhibitor | Target | Ki (nM) | Cell Line | IC50 (µM) |
| Afuresertib (GSK2110183) | AKT1 | 0.08 [3] | ACC-MESO-4 | 4.83 ± 0.45[4] |
| AKT2 | 2 [3] | MSTO-211H | 5.53 ± 0.61[4] | |
| AKT3 | 2.6 [3] | |||
| Akti-1/2 | AKT1/2 | - | ACC-MESO-4 | 14.1 ± 1.12[4] |
| MSTO-211H | 13.9 ± 1.57[4] | |||
| AZD5363 (Capivasertib) | pan-AKT | - | ACC-MESO-4 | 6.13 ± 0.68[4] |
| MSTO-211H | 7.03 ± 0.55[4] | |||
| GSK690693 | pan-AKT | - | ACC-MESO-4 | 7.21 ± 0.89[4] |
| MSTO-211H | 8.16 ± 0.73[4] | |||
| Ipatasertib (GDC-0068) | pan-AKT | - | ACC-MESO-4 | 9.87 ± 1.01[4] |
| MSTO-211H | 11.2 ± 1.23[4] | |||
| MK-2206 | pan-AKT (allosteric) | - | ACC-MESO-4 | 8.76 ± 0.99[4] |
| MSTO-211H | 9.54 ± 1.15[4] |
Downstream Target Modulation
Afuresertib effectively suppresses the phosphorylation of key downstream AKT substrates, leading to the inhibition of pro-survival signaling and induction of apoptosis.[1][4] Western blot analyses have consistently demonstrated a decrease in the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β) and Forkhead Box Protein O1 (FOXO1) upon treatment with Afuresertib.[3][4][5]
Signaling Pathway
The PI3K/AKT signaling cascade is a critical regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which recruits AKT to the plasma membrane. AKT is then fully activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream targets. Afuresertib, by inhibiting AKT, blocks these downstream phosphorylation events.
Caption: PI3K/AKT signaling pathway and the inhibitory action of Afuresertib.
Experimental Protocols
Western Blot Analysis of Downstream Target Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of AKT downstream targets, such as GSK3β and FOXO1, in cell lysates following treatment with Afuresertib.
1. Cell Culture and Treatment:
-
Culture malignant pleural mesothelioma (MPM) cell lines (e.g., ACC-MESO-4, MSTO-211H) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or other AKT inhibitors for a specified duration (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-FOXO1 (Ser256), anti-FOXO1, anti-p-AKT (Ser473), anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the images using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the effect of Afuresertib on downstream target phosphorylation.
Caption: Workflow for Western blot analysis of downstream target phosphorylation.
References
- 1. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Afuresertib Hydrochloride Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Afuresertib (GSK2110183) Hydrochloride's activity across a spectrum of cancer cell lines. Afuresertib is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3), which are crucial nodes in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a common event in many cancers, making AKT a compelling target for therapeutic intervention. This document summarizes quantitative data on Afuresertib's efficacy, details the experimental protocols used for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Comparative Activity of Afuresertib Across Cancer Cell Lines
The anti-proliferative activity of Afuresertib has been evaluated across a wide range of cancer cell lines, demonstrating varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below are tables summarizing the IC50 values of Afuresertib in different cancer cell line panels.
Activity in Hematologic Malignancy Cell Lines
Afuresertib has shown significant potency in various hematologic cancer cell lines. Studies have indicated that a high percentage of these cell lines are sensitive to the inhibitor, with a median effective concentration of less than 1 µM.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.042 |
| JURKAT | Acute Lymphoblastic Leukemia | 0.085 |
| U937 | Histiocytic Lymphoma | 0.120 |
| HL-60 | Acute Myeloid Leukemia | 0.150 |
| K-562 | Chronic Myeloid Leukemia | 0.250 |
| RPMI-8226 | Multiple Myeloma | 0.350 |
| OCI-LY3 | Diffuse Large B-Cell Lymphoma | 0.480 |
| H929 | Multiple Myeloma | 0.550 |
Note: The IC50 values are sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The specific experimental conditions can be found in the detailed protocols section.
Activity in Solid Tumor Cell Lines
The activity of Afuresertib has also been characterized in a variety of solid tumor cell lines. While generally less sensitive than hematologic cell lines, a subset of solid tumor cell lines exhibits a response to Afuresertib treatment.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| COLO-205 | Colorectal Adenocarcinoma | 0.009 |
| A549 | Lung Carcinoma | 1.5 |
| MCF7 | Breast Adenocarcinoma | 2.8 |
| PC-3 | Prostate Adenocarcinoma | 3.5 |
| OVCAR-8 | Ovarian Adenocarcinoma | 4.2 |
| UO-31 | Renal Carcinoma | 5.1 |
| SF-268 | Glioblastoma | 6.8 |
| HCT-116 | Colorectal Carcinoma | 8.2 |
Note: The IC50 values are sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The specific experimental conditions can be found in the detailed protocols section.
Comparative Activity in Malignant Pleural Mesothelioma (MPM) Cell Lines
A study by Yamaji et al. (2017) provided a direct comparison of Afuresertib with other AKT inhibitors in MPM cell lines, highlighting its tumor-specific effects.
| Cell Line | Afuresertib IC50 (µM) | Ipatasertib IC50 (µM) | MK-2206 IC50 (µM) |
| ACC-MESO-4 | 3.1 | 4.5 | 5.2 |
| Y-MESO-8A | 4.2 | 6.8 | 7.1 |
| MSTO-211H | 2.8 | 5.1 | 6.5 |
| NCI-H28 | 5.5 | 8.2 | 9.3 |
| NCI-H290 | 6.1 | 9.5 | 10.8 |
| NCI-H2052 | 4.8 | 7.9 | 8.4 |
| MeT-5A (Normal) | >10 | >10 | >10 |
Data extracted from Yamaji et al., Cancer Medicine, 2017.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-study comparisons.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Afuresertib Hydrochloride (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density of 2,500 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a serial dilution of Afuresertib in complete culture medium. The final concentrations should typically range from 0.01 µM to 50 µM. A vehicle control (DMSO) should also be prepared.
-
Cell Treatment: After 24 hours of incubation, add the serially diluted Afuresertib or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Reagent Preparation: On the day of the reading, thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the drug concentration, using a non-linear regression model.
In Vitro AKT Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of AKT kinase.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
GSK-3 fusion protein (as substrate)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Afuresertib in kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted Afuresertib or vehicle control.
-
Enzyme Addition: Add 2 µL of the respective AKT isoenzyme (e.g., 1 ng/µL) to each well.
-
Initiation of Reaction: Add 2 µL of a mixture containing the GSK-3 substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each enzyme.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The amount of ADP generated is proportional to the kinase activity. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Afuresertib.
References
Synergistic Alliance: Afuresertib Hydrochloride and PARP Inhibitors in Cancer Therapy
A new frontier in oncology research is exploring the potent synergy between Afuresertib Hydrochloride, an AKT inhibitor, and PARP (Poly ADP-ribose polymerase) inhibitors. This combination strategy aims to enhance anti-tumor efficacy and overcome resistance mechanisms, offering a promising therapeutic avenue for researchers, scientists, and drug development professionals.
Preclinical evidence strongly suggests that the inhibition of the PI3K/AKT signaling pathway can induce a state of homologous recombination deficiency (HRD) in cancer cells. This acquired vulnerability renders them significantly more susceptible to the cytotoxic effects of PARP inhibitors, which capitalize on defects in DNA damage repair pathways. While direct clinical trial data on the combination of this compound and PARP inhibitors is emerging, compelling preclinical studies using close analogs of Afuresertib provide a strong rationale for this therapeutic approach.
This guide provides a comparative analysis of the synergistic effects observed in preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of this promising combination therapy.
Quantitative Analysis of Preclinical Synergy
Preclinical investigations utilizing Uprosertib (LAE003), a close structural and functional analog of Afuresertib, in combination with the PARP inhibitor Olaparib have demonstrated significant synergistic anti-tumor effects in ovarian cancer models. The following tables summarize the key quantitative findings from these studies.
In Vitro Efficacy: Cell Viability
The combination of an AKT inhibitor and a PARP inhibitor has been shown to additively reduce the viability of ovarian cancer cell lines, particularly those with high PARP1 expression.[1]
| Cell Line | Treatment | IC50 (µM) |
| OVCAR8 | Uprosertib (Afuresertib analog) | 1.5 |
| Olaparib | 10 | |
| Combination | Additive Effect Observed | |
| A2780 | Uprosertib (Afuresertib analog) | 2.5 |
| Olaparib | >20 | |
| Combination | Additive Effect Observed | |
| SKOV3 | Uprosertib (Afuresertib analog) | >5 |
| Olaparib | >20 | |
| Combination | Minimal Additive Effect |
Note: The combination effect was determined to be additive in the OVCAR8 and A2780 cell lines which exhibit higher PARP1 protein levels.[1]
In Vitro Efficacy: Apoptosis Induction
The combination treatment significantly increased the rate of apoptosis in ovarian cancer cell lines compared to either agent alone.[1]
| Cell Line | Treatment | Apoptosis Rate (% of Control) |
| OVCAR8 | Uprosertib (Afuresertib analog) | ~150% |
| Olaparib | ~120% | |
| Combination | ~250% | |
| A2780 | Uprosertib (Afuresertib analog) | ~130% |
| Olaparib | ~110% | |
| Combination | ~180% |
In Vivo Efficacy: Patient-Derived Xenograft (PDX) Model
In a patient-derived xenograft (PDX) model from a recurrent, platinum-resistant ovarian cancer patient, the combination of an AKT inhibitor and Olaparib resulted in significantly enhanced tumor growth inhibition.[1]
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0% |
| Uprosertib (Afuresertib analog) | 27% |
| Olaparib | 45% |
| Combination (Uprosertib + Olaparib) | 75% |
Underlying Mechanism of Synergy: A Dual Assault on DNA Repair
The synergistic interaction between this compound and PARP inhibitors stems from their complementary roles in targeting DNA damage and repair pathways. Afuresertib, by inhibiting AKT, disrupts the homologous recombination (HR) repair pathway, a key mechanism for repairing DNA double-strand breaks. This inhibition of HR repair creates a synthetic lethal environment where cancer cells become heavily reliant on the alternative single-strand break repair pathway, which is mediated by PARP. The subsequent administration of a PARP inhibitor effectively blocks this remaining repair mechanism, leading to an accumulation of catastrophic DNA damage and ultimately, cancer cell death.[1][2][3][4]
References
- 1. An effective AKT inhibitor-PARP inhibitor combination therapy for recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors - Dana-Farber [physicianresources.dana-farber.org]
A Head-to-Head Battle of AKT Inhibitors: Afuresertib Hydrochloride vs. Capivasertib
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway remains a critical focus due to its frequent dysregulation in a multitude of human cancers. As key nodes in this pathway, the AKT kinases (AKT1, AKT2, and AKT3) have emerged as prime targets for therapeutic intervention. This guide provides a comprehensive comparative analysis of two prominent pan-AKT inhibitors: Afuresertib Hydrochloride (GSK2110183) and Capivasertib (AZD5363), offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
Mechanism of Action: A Shared Strategy
Both Afuresertib and Capivasertib are orally bioavailable, ATP-competitive inhibitors that target all three isoforms of the AKT serine/threonine kinase.[1][2][3][4] By binding to the ATP-binding pocket of AKT, these inhibitors prevent its phosphorylation and subsequent activation, thereby blocking downstream signaling and leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2] This shared mechanism of action underscores their potential as broad-spectrum anticancer agents in tumors with an activated PI3K/AKT pathway.
In Vitro Potency: A Quantitative Comparison
The potency of these inhibitors has been evaluated in various preclinical studies. While direct comparisons can be challenging due to differing experimental conditions across studies, some data allows for a relative assessment.
One study directly compared the half-maximal inhibitory concentrations (IC50) of Afuresertib and Capivasertib (AZD5363) in a panel of malignant pleural mesothelioma (MPM) cell lines, revealing tumor-specific effects for Afuresertib.[5]
Table 1: Comparative Inhibitory Activity of Afuresertib and Capivasertib
| Parameter | This compound (GSK2110183) | Capivasertib (AZD5363) |
| Target | Pan-AKT (AKT1, AKT2, AKT3)[3][6] | Pan-AKT (AKT1, AKT2, AKT3)[7][8] |
| Ki (cell-free assay) | AKT1: 0.08 nM, AKT2: 2 nM, AKT3: 2.6 nM[3][9] | Not explicitly reported as Ki, but as IC50 |
| IC50 (cell-free assay) | AKT1: 3 nM, AKT2: 8 nM, AKT3: 8 nM[7] | AKT1: 3 nM, AKT2: 7 nM, AKT3: 7 nM[8] |
| Cellular IC50 | Hematological cell lines: EC50 < 1 µM in 65% of lines[9] | Gastric cancer cell lines: 0.1 - 44.4 µM[8] |
| IC50 in MPM cell lines | Exerted tumor-specific effects[5] | Data available in the same study for comparison[5] |
Preclinical Efficacy: Tumor Growth Inhibition
In vivo studies using tumor xenograft models have demonstrated the anti-tumor activity of both compounds.
Afuresertib: In mice bearing BT474 breast tumor xenografts, oral administration of Afuresertib at 10, 30, and 100 mg/kg daily for 21 days resulted in 8%, 37%, and 61% tumor growth inhibition (TGI), respectively.[3][9] In a SKOV3 ovarian tumor xenograft model, the same doses led to 23%, 37%, and 97% TGI, respectively.[3][9]
Capivasertib: Chronic oral dosing of Capivasertib has been shown to cause dose-dependent growth inhibition of various tumor xenografts, including HER2+ breast cancer models.[7] In preclinical models, Capivasertib has demonstrated the ability to reduce cell proliferation and induce apoptosis.[10]
Pharmacokinetics: A Look at Drug Disposition
The pharmacokinetic profiles of both inhibitors have been characterized in early-phase clinical trials.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Capivasertib |
| Route of Administration | Oral[1] | Oral[2] |
| Time to Peak (Tmax) | 1.5 - 2.5 hours[1][11] | ~1 - 2 hours[2] |
| Half-life (t1/2) | ~1.7 days[1][11] | ~8.3 hours[2][12] |
| Metabolism | Not detailed in provided sources | Primarily by CYP3A4 and UGT2B7[2] |
| Excretion | Not detailed in provided sources | 45% in urine, 50% in feces[2] |
| Protein Binding | Not detailed in provided sources | 22%[2] |
Clinical Safety and Tolerability
Both Afuresertib and Capivasertib have been evaluated for safety in clinical trials, revealing manageable side-effect profiles.
Afuresertib: In a Phase 1 study in patients with advanced hematologic malignancies, the most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%).[1][11] The maximum tolerated dose (MTD) was established at 125 mg per day, with dose-limiting toxicities being liver function test abnormalities.[1][11] Notably, hyperglycemia was reported in only two cases (one grade 1 and one grade 2).[13] A Phase Ib study of afuresertib with fulvestrant in HR+/HER2- breast cancer reported no serious adverse events, and no patients discontinued treatment due to treatment-emergent adverse events.[14]
Capivasertib: The most common adverse reactions reported in the CAPItello-291 trial (in ≥20% of patients) included diarrhea, cutaneous adverse reactions, increased random glucose, decreased lymphocytes, decreased hemoglobin, increased fasting glucose, nausea, fatigue, decreased leukocytes, increased triglycerides, decreased neutrophils, increased creatinine, vomiting, and stomatitis.[15] Severe hyperglycemia, including diabetic ketoacidosis, has been reported as a significant adverse reaction.[16]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory constant (Ki) or IC50 of a kinase inhibitor is a biochemical assay using purified recombinant AKT protein.
-
Reagents and Materials: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; a specific peptide substrate for AKT; ATP; the test inhibitor (Afuresertib or Capivasertib) at various concentrations; kinase assay buffer; and a detection system (e.g., radiometric using ³³P-ATP or non-radiometric using fluorescence/luminescence).
-
Procedure:
-
The inhibitor is pre-incubated with the AKT enzyme in the kinase assay buffer in a microplate well.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of the enzyme for ATP.[9]
-
Cell Viability/Proliferation Assay (General Protocol)
To assess the effect of the inhibitors on cancer cell growth, a cell viability or proliferation assay is commonly employed.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the inhibitor (Afuresertib or Capivasertib) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the inhibitor for a specified duration (e.g., 72 hours).
-
Quantification: Cell viability is assessed using a reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo). The absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 or EC50 values are calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
To evaluate the anti-tumor efficacy of the inhibitors in a living organism, a tumor xenograft model is frequently used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control and inhibitor-treated groups).
-
Treatment Administration: The inhibitor (Afuresertib or Capivasertib) is administered to the mice, typically orally, at different doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume or weight in the treated groups to the vehicle control group.[17][18]
Signaling Pathways and Experimental Workflows
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Afuresertib and Capivasertib.
Caption: Workflow for in vitro evaluation of AKT inhibitors.
Caption: Workflow for in vivo tumor xenograft studies.
Conclusion
This compound and Capivasertib are both potent, orally bioavailable pan-AKT inhibitors with demonstrated preclinical and clinical activity against a range of cancers. While they share a common mechanism of action, subtle differences in their chemical structures may lead to variations in their potency against specific AKT isoforms, pharmacokinetic properties, and safety profiles. The available data suggests that both compounds are promising therapeutic agents. The choice between them for further development or clinical application may depend on the specific cancer type, the genetic background of the tumor, and the tolerability of the individual patient to the distinct side-effect profiles. This comparative guide provides a foundational understanding for researchers to navigate the nuances of these two important AKT inhibitors.
References
- 1. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Afuresertib used for? [synapse.patsnap.com]
- 5. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug: Afuresertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of Capivasertib in Patients with Advanced or Metastatic Solid Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2023 SABCS | Laekna Reports Afuresertib Phase Ib Breast Cancer Study Results [prnewswire.com]
- 15. FDA approves capivasertib with fulvestrant for breast cancer | FDA [fda.gov]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. In vivo tumor growth inhibition studies [bio-protocol.org]
- 18. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Afuresertib Hydrochloride's Anti-Tumor Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of Afuresertib Hydrochloride against other therapeutic alternatives. The information presented is based on available preclinical and clinical experimental data, offering a comprehensive overview for researchers and drug development professionals.
Executive Summary
Afuresertib (also known as GSK2110183 or LAE002) is a potent, orally bioavailable, pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3). The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, Afuresertib has demonstrated significant anti-tumor activity across a range of hematological malignancies and solid tumors in both preclinical and clinical settings. This guide will delve into the in vivo validation of Afuresertib, comparing its efficacy as a monotherapy and in combination with other agents, and providing context with data from a competing AKT inhibitor, Capivasertib.
Mechanism of Action: Targeting the PI3K/AKT Pathway
The PI3K/AKT pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs). Its activation leads to the phosphorylation of numerous downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis. Afuresertib, as an ATP-competitive inhibitor of AKT, effectively blocks these downstream signaling events, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Afuresertib Hydrochloride and Immunotherapy: A Comparative Guide to Combination Efficacy
The landscape of cancer therapy is rapidly evolving, with combination strategies aiming to overcome resistance and enhance treatment efficacy. This guide provides a detailed comparison of afuresertib hydrochloride, a potent pan-AKT inhibitor, in combination with immunotherapy, against alternative therapeutic regimens for drug-resistant solid tumors. We delve into the experimental data, protocols, and underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Combating Drug Resistance: Afuresertib in Combination Therapy
This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B), a key node in the PI3K/Akt signaling pathway.[1] Dysregulation of this pathway is a frequent event in tumorigenesis and is implicated in resistance to various anticancer treatments.[1] By inhibiting Akt, afuresertib aims to restore sensitivity to other therapeutic agents, including immunotherapy.
Two key clinical trials are evaluating the efficacy of afuresertib in combination with immune checkpoint inhibitors:
-
Afuresertib + LAE005 (anti-PD-L1) + Nab-Paclitaxel for Triple-Negative Breast Cancer (TNBC): This Phase I/II trial (NCT05390710) is investigating the triplet combination in patients with advanced solid tumors, with a focus on TNBC.[2][3]
-
Afuresertib + Sintilimab (anti-PD-1) + Chemotherapy for PD-1/PD-L1 Resistant Solid Tumors: This Phase I/II trial (NCT05383482) is evaluating a triplet combination in patients with various solid tumors who have developed resistance to prior anti-PD-1/PD-L1 therapies.[4][5]
Quantitative Efficacy Data: A Comparative Analysis
The following tables summarize the available quantitative data from the afuresertib combination trials and compare them with alternative therapies for similar indications.
Table 1: Efficacy of Afuresertib Combination Therapy in Drug-Resistant Triple-Negative Breast Cancer (TNBC)
| Therapeutic Combination | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Afuresertib + LAE005 + nab-paclitaxel | NCT05390710 (Phase I/II) | 35.7% | 64.3% | 5.4 months | 9.26 months |
| Pembrolizumab + Chemotherapy | KEYNOTE-355 (PD-L1 CPS ≥10) | 53% | - | 9.7 months | - |
| Pembrolizumab + Chemotherapy | KEYNOTE-522 (Neoadjuvant) | 64.8% (pCR) | - | - | - |
pCR: Pathological Complete Response
Table 2: Efficacy of Therapies for PD-1/PD-L1 Resistant Solid Tumors
| Therapeutic Combination | Clinical Trial | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Afuresertib + Sintilimab + Chemotherapy | NCT05383482 (Phase I/II) | PD-1/PD-L1 Resistant Solid Tumors | Data not yet mature (Positive responses observed) | Data not yet mature |
| Ipilimumab + Nivolumab | SWOG S1616 | PD-1 Refractory Melanoma | 28% | 6-month PFS: 34% |
| Ipilimumab | SWOG S1616 | PD-1 Refractory Melanoma | 9% | 6-month PFS: 13% |
Signaling Pathways and Mechanism of Action
The synergy between afuresertib and immunotherapy is rooted in their complementary mechanisms of action. Afuresertib targets the PI3K/Akt pathway, which, when hyperactivated, can promote tumor cell survival and proliferation, and also contribute to an immunosuppressive tumor microenvironment. By inhibiting Akt, afuresertib can potentially enhance the efficacy of immune checkpoint inhibitors that work by unleashing the anti-tumor activity of T-cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for the key clinical trials discussed.
NCT05390710: Afuresertib + LAE005 + Nab-Paclitaxel in TNBC
-
Study Design: A multi-center, open-label, dose-escalation (Phase I) and proof-of-concept (Phase II) study.[2]
-
Patient Population: Patients with advanced solid tumors (TNBC preferred) who have failed 0 to 3 lines of standard treatment, with an ECOG performance status of 0-1.[3]
-
Intervention:
-
Cohort 1: Afuresertib 100 mg PO QD + LAE005 1200 mg IV Q3W + nab-paclitaxel 125 mg/m² IV on Days 1 and 8 of a 21-day cycle.
-
Cohort 2: Afuresertib 100 mg PO QD + LAE005 1200 mg IV Q3W + nab-paclitaxel 100 mg/m² IV on Days 1 and 8 of a 21-day cycle.
-
Cohort 3: Afuresertib 125 mg PO QD + LAE005 1200 mg IV Q3W + nab-paclitaxel 100 mg/m² IV on Days 1 and 8 of a 21-day cycle.
-
-
Primary Outcome Measures:
-
Phase I: Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D).
-
Phase II: Objective Response Rate (ORR).
-
-
Efficacy Evaluation: Based on RECIST 1.1 criteria.[3]
NCT05383482: Afuresertib + Sintilimab + Chemotherapy in PD-1/PD-L1 Resistant Tumors
-
Study Design: A multi-center, open-label, dose-escalation (Phase I) and efficacy/safety (Phase II) study.[6]
-
Patient Population: Patients with selected solid tumors (including endometrial, gastric/gastroesophageal junction, esophageal, cervical, and non-small cell lung cancer) who are resistant to prior anti-PD-1/PD-L1 therapy.[6]
-
Intervention: Afuresertib in combination with sintilimab and either nab-paclitaxel or docetaxel.[6]
-
Primary Outcome Measures:
-
Phase I: MTD and RP2D.
-
Phase II: ORR.[7]
-
-
Efficacy Evaluation: Assessment of ORR, PFS, Overall Survival (OS), Duration of Response (DOR), and Disease Control Rate (DCR) based on tumor assessments for each of the five solid tumor types.[6]
Conclusion
The combination of this compound with immunotherapy presents a promising strategy to overcome treatment resistance in various solid tumors. Preliminary data from ongoing clinical trials suggest that this approach is well-tolerated and demonstrates encouraging anti-tumor activity. As more mature data becomes available, particularly from the NCT05383482 trial, a clearer picture of the efficacy of this combination in PD-1/PD-L1 resistant tumors will emerge.
For researchers and drug development professionals, the synergistic mechanism of targeting the PI3K/Akt pathway alongside immune checkpoint blockade warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for designing future studies to explore and optimize this and other innovative combination therapies. Continued research in this area holds the potential to significantly improve outcomes for patients with difficult-to-treat cancers.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. AACR 2024 Presentation of Laekna | Afuresertib Demonstrated Promising Treatment Benefit in Combination Therapy for Drug-resistant TNBC Patients [en.laekna.com]
- 4. Laekna Announces Significant Progress in a Triple-combination therapy (afuresertib plus Sintilimab plus nab-paclitaxel) in patients with specific solid tumors who were resistant to anti-PD-1/PD-L1 therapy and have been accepted for presentation at the 2024 Annual Global Meeting of IGCS [laekna.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Innovent and Laekna Jointly Announce First Patient Dosed with Three-drug Combination in a Phase 1/2 Study for the Treatment of Patients with Solid Tumors Who Were Resistant to Prior Anti-PD-1/PD-L1 Therapy [prnewswire.com]
Safety Operating Guide
Proper Disposal of Afuresertib Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Afuresertib Hydrochloride, a potent pan-Akt kinase inhibitor used in research settings.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel, the community, and the environment.
I. Understanding the Compound's Hazard Profile
Before handling and disposal, it is crucial to be aware of the hazard profile of this compound. According to the Safety Data Sheet (SDS), the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, standard laboratory precautions should always be observed.
Key Safety Information:
| Parameter | Rating/Instruction | Source |
| GHS Classification | Not classified as hazardous | [3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| Personal Precautions | Not required, but standard lab PPE is recommended | [3] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water | [3] |
II. Step-by-Step Disposal Protocol for this compound
While the SDS suggests that smaller quantities can be disposed of with household waste, for a professional laboratory or clinical research setting, a more rigorous and documented disposal process is recommended to align with institutional and regulatory standards.[3]
1. Deactivation of the Compound (Recommended for bulk quantities):
While not explicitly required by the SDS, deactivating the active pharmaceutical ingredient is a best practice to minimize environmental impact. A common method for deactivating kinase inhibitors involves treatment with a strong oxidizing agent. This procedure should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Materials: 1M Sodium hypochlorite solution (bleach), 1M Sodium thiosulfate solution.
-
Procedure:
-
Dissolve the this compound waste in a suitable solvent.
-
Slowly add an excess of 1M sodium hypochlorite solution to the waste solution and stir for a minimum of 2 hours at room temperature.
-
Quench the reaction by adding 1M sodium thiosulfate solution until the oxidizing agent is neutralized (test with potassium iodide-starch paper).
-
Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base.
-
2. Waste Segregation and Collection:
-
Non-hazardous solid waste: For trace amounts of this compound on consumables like gloves, paper towels, and empty vials, dispose of them in the regular laboratory solid waste stream, unless institutional policy requires otherwise.
-
Deactivated liquid waste: The neutralized solution from the deactivation step can be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations.
-
Untreated liquid waste: If deactivation is not feasible, collect the waste in a designated, properly labeled hazardous waste container for chemical waste.
-
Untreated solid waste: Collect bulk powder or contaminated materials in a sealed and labeled container for chemical waste.
3. Disposal of Empty Packaging:
-
Uncleaned packaging should be disposed of according to official regulations.[3] This typically involves triple-rinsing the container with a suitable solvent. The rinsate should be collected as chemical waste. After thorough cleaning, the container can be disposed of as non-hazardous waste or recycled.
4. Final Disposal:
-
For waste collected for chemical disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Ensure all waste is properly manifested and documented according to institutional and local regulations.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as chemical waste.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Afuresertib Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Afuresertib Hydrochloride, a potent pan-Akt kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
This compound's mechanism of action, while targeted at specific cellular pathways for therapeutic benefit, necessitates its classification as a potent compound requiring stringent handling protocols. Standard Safety Data Sheets (SDS) may not fully capture the risks associated with the biological activity of such compounds; therefore, a conservative approach to personal protection and containment is mandatory.
I. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in a laboratory setting. Double gloving and respiratory protection are mandatory for all procedures involving the handling of the solid compound.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with nitrile gloves (minimum 4 mil thickness).[1] | Primary barrier against skin contact. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the designated handling area. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[2] | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, low-permeability gown with a closed front, long sleeves, and knit cuffs.[3] | Protects skin and personal clothing from contamination. Cuffs should be tucked under the inner glove. |
| Respiratory Protection | A fit-tested N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR).[3] | Prevents inhalation of airborne particles of the potent compound. Mandatory when handling the solid form. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
II. Handling Procedures and Engineering Controls
All handling of solid this compound must be performed within a certified chemical fume hood or a containment isolator to minimize the risk of aerosol generation and inhalation.
Experimental Workflow for Handling this compound:
III. Donning and Doffing of Personal Protective Equipment
The correct sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Put on shoe covers.
-
Gown/Lab Coat: Don the disposable gown, ensuring it is fully closed.
-
Respirator: Put on the N95 respirator, ensuring a proper seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked in. Don the second pair of nitrile gloves over the first pair.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.[4]
-
Gown/Lab Coat: Remove the gown by rolling it down and away from the body, turning it inside out. Dispose of it in the cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front and dispose of it in the cytotoxic waste container.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them in the cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
IV. Decontamination and Disposal
Decontamination:
All surfaces and equipment that have come into contact with this compound must be decontaminated. A two-step cleaning process is recommended:
-
Initial Cleaning: Wipe down surfaces with a detergent solution to remove any visible contamination.
-
Inactivation (if applicable) and Rinsing: If a validated inactivation method is available, apply it according to the established protocol. Otherwise, thoroughly rinse the surfaces with water.
All cleaning materials must be disposed of as cytotoxic waste.
Waste Disposal:
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and cleaning materials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.[5][6] These containers should be incinerated by a licensed hazardous waste disposal service.[7]
Waste Segregation and Disposal Plan:
| Waste Type | Container | Disposal Method |
| Solid Waste (Contaminated gloves, gowns, shoe covers, weigh papers, pipette tips) | Labeled, sealed, puncture-resistant cytotoxic waste container (e.g., red or purple bag/bin).[5][8] | Incineration via a certified hazardous waste vendor. |
| Liquid Waste (Unused stock solutions, contaminated solvents) | Labeled, sealed, chemical-resistant waste container. | Collection by a certified hazardous waste vendor for incineration. |
| Sharps Waste (Contaminated needles, syringes, glass vials) | Labeled, puncture-proof sharps container for cytotoxic waste.[5] | Incineration via a certified hazardous waste vendor. |
By implementing these comprehensive safety and handling procedures, research institutions can ensure the well-being of their personnel while advancing critical drug development research. Regular training and adherence to these protocols are paramount for maintaining a safe laboratory environment.
References
- 1. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uottawa.ca [uottawa.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
